5-Bromo-4-chloro-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRYJQACDDVZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295514 | |
| Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63810-78-6 | |
| Record name | 63810-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The document details a proposed synthetic pathway, experimental protocols, and relevant quantitative data, addressing the challenges of regioselectivity inherent in the functionalization of dihalopyrimidines.
Introduction
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a key intermediate in the synthesis of a variety of biologically active compounds. Its trifunctional nature, possessing bromo, chloro, and methylthio substituents on the pyrimidine core, allows for diverse and selective chemical modifications. These reactive sites enable its use in various cross-coupling reactions and nucleophilic substitutions, making it a versatile scaffold for the development of novel therapeutics, particularly in the areas of antiviral and anticancer agents.
Proposed Synthetic Route
The most plausible and direct synthetic route to 5-Bromo-4-chloro-2-(methylthio)pyrimidine involves the nucleophilic aromatic substitution (SNAr) of a methylthiolate source on a suitable dihalopyrimidine precursor. The logical starting material for this synthesis is 5-bromo-2,4-dichloropyrimidine.
The primary challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack. In general, for SNAr reactions on 2,4-dichloropyrimidines, the C4 position is more reactive than the C2 position. However, various factors, including the nature of the nucleophile, solvent, temperature, and the presence of catalysts, can influence the site of substitution. Achieving selective substitution at the C2 position to yield the desired product may require careful optimization of reaction conditions.
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthetic workflow for 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Experimental Protocols
Synthesis of the Isomer: 5-Bromo-2-chloro-4-(methylthio)pyrimidine
A general procedure for the preparation of 5-bromo-2-chloro-4-(methylthio)pyrimidine involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methanethiol in anhydrous acetonitrile at room temperature for 24 hours. The reaction mixture is then poured into water and extracted with dichloromethane. The organic phase is dried and concentrated, and the crude product is purified by recrystallization from hexane to yield the target compound.
Proposed Protocol for 5-Bromo-4-chloro-2-(methylthio)pyrimidine
To favor substitution at the C2 position, modifications to the above protocol are necessary. Based on literature concerning the regioselectivity of 2,4-dichloropyrimidines, the following conditions could be explored:
-
Use of a Palladium Catalyst: Certain palladium catalysts with bulky N-heterocyclic carbene ligands have been shown to promote C2-selective cross-coupling of 2,4-dichloropyrimidines with thiols.
-
Tertiary Amine Nucleophiles: While not directly applicable to thiolation, the use of tertiary amine nucleophiles has been shown to favor C2 substitution. This suggests that altering the nucleophilicity and steric bulk of the sulfur nucleophile or the reaction environment could influence regioselectivity.
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly impact the C2/C4 selectivity. A systematic screening of these parameters would be essential.
Hypothetical Experimental Protocol:
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium thiomethoxide or Methyl mercaptan
-
Anhydrous solvent (e.g., DMF, NMP, or a non-polar solvent for catalyst screening)
-
Palladium catalyst and ligand (if applicable)
-
Base (e.g., sodium hydride, if using methyl mercaptan)
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in the chosen anhydrous solvent.
-
If using a palladium-catalyzed reaction, add the palladium precatalyst (e.g., 1-5 mol%) and the appropriate ligand.
-
Cool the reaction mixture to a specific temperature (e.g., 0 °C or room temperature, to be optimized).
-
Slowly add the methylthiolate source (1.0-1.2 eq.). If using methyl mercaptan, pre-treatment with a base like sodium hydride to form the thiolate in situ may be necessary.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), analyzing for the formation of the desired product and its isomer.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired C2-substituted isomer from the C4-substituted isomer and any unreacted starting material.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
Quantitative data for the synthesis of the target compound is not available due to the lack of a published, optimized protocol. However, data for the synthesis of the isomeric compound and the physical properties of the target compound are presented below for reference.
Table 1: Synthesis of 5-Bromo-2-chloro-4-(methylthio)pyrimidine
| Parameter | Value |
| Starting Material | 5-Bromo-2,4-dichloropyrimidine |
| Reagent | Sodium methanethiol |
| Solvent | Anhydrous acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield | 70% |
Table 2: Physicochemical and Spectral Data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine
| Property | Value | Reference |
| CAS Number | 63810-78-6 | |
| Molecular Formula | C₅H₄BrClN₂S | |
| Molecular Weight | 239.52 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 45 - 49 °C | |
| ¹H NMR (CDCl₃) | δ 2.59 (s, 3H), 8.31 (s, 1H) | (for isomer) |
Note: The ¹H NMR data provided is for the isomer 5-bromo-2-chloro-4-(methylthio)pyrimidine and should be used as a comparative reference. The spectrum for the target compound is available in spectral databases.
Logical Relationships in Synthesis
The regioselectivity of the nucleophilic substitution is the critical factor in this synthesis. The following diagram illustrates the competing reaction pathways.
Figure 2: Competing pathways in the synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Conclusion
The synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine presents a significant regiochemical challenge. While a direct, optimized protocol is not currently documented, a rational approach based on the known reactivity of 2,4-dichloropyrimidines can be formulated. The key to a successful synthesis lies in the careful selection of reaction conditions, potentially employing catalyst-controlled or substrate-controlled methods to favor nucleophilic attack at the C2 position. The experimental protocol and data provided in this guide offer a solid starting point for researchers and drug development professionals to develop a robust and efficient synthesis of this valuable chemical intermediate. Further investigation into the factors governing the regioselectivity of this reaction is warranted to unlock the full potential of this versatile building block.
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its pyrimidine core, substituted with three distinct reactive sites—a bromo group, a chloro group, and a methylthio group—makes it an exceptionally valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 63810-78-6 | [2][3] |
| Molecular Formula | C₅H₄BrClN₂S | [2][3] |
| Molecular Weight | 239.52 g/mol | [2][3] |
| Melting Point | 45 - 49 °C | [1] |
| Appearance | White to almost white powder to crystal | [1] |
| SMILES | CSC1=NC=C(Br)C(Cl)=N1 | [3] |
| InChIKey | XVRYJQACDDVZEI-UHFFFAOYSA-N |
Synthesis
The synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be achieved through the chlorination of a pyrimidinone precursor. The following protocol details a representative synthesis.
Experimental Protocol: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine[4]
-
Starting Material: 5-bromo-2-(methylthio)pyrimidin-4(3H)-one
-
Reagents: Pyridine, Phosphorus trichloride (PCl₃), Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous magnesium sulfate, Petroleum ether.
Procedure:
-
Dissolve 5-bromo-2-(methylthio)pyrimidin-4(3H)-one (110 g) in pyridine (400 g) and heat the solution to 80°C.
-
With stirring, add phosphorus trichloride (100 g) dropwise to the heated solution.
-
After the addition is complete, maintain the reaction temperature at 80°C and continue stirring for 5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Adjust the pH of the cooled reaction mixture to 8-9 by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (500 mL).
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Recrystallize the resulting residue from a solvent mixture of petroleum ether and ethyl acetate (1:3, v/v) to yield 5-Bromo-4-chloro-2-(methylthio)pyrimidine as a pale yellow solid powder (98 g, 83% yield).[4]
Reactivity and Chemical Transformations
The utility of 5-Bromo-4-chloro-2-(methylthio)pyrimidine as a synthetic intermediate stems from the differential reactivity of its halogen substituents. The C5-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions, while the C4-chloro position is more reactive towards nucleophilic aromatic substitution (SNAr). This chemoselectivity allows for a stepwise and controlled functionalization of the pyrimidine core.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is significantly more reactive in palladium-catalyzed reactions than the C-Cl bond.[5] This allows for selective Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions at this site, leaving the C4-chloro group available for subsequent transformations.
-
Materials: 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.), Degassed solvent (e.g., 1,4-dioxane/water 4:1).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-Bromo-4-chloro-2-(methylthio)pyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. 5-Bromo-4-chloro-2-(methylthio)pyrimidine is a key starting material for the synthesis of various biologically active compounds, including antiviral and anticancer agents.[1]
Kinase Inhibitors
A significant application of this compound is in the development of kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core can mimic the adenine of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. For instance, derivatives of similar brominated pyrimidines have been used to synthesize potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value not explicitly found for CAS 63810-78-6 | Singlet | 1H | H-6 |
| Value not explicitly found for CAS 63810-78-6 | Singlet | 3H | S-CH₃ |
Note: While specific, verified spectral data for CAS 63810-78-6 is limited in readily available literature, data for the isomeric 5-Bromo-2-chloro-4-(methylthio)pyrimidine (CAS 59549-51-8) shows peaks at δ 8.31 (s, 1H) and 2.59 (s, 3H) in CDCl₃. Similar shifts are expected for the title compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern for the molecular ion.
| m/z | Adduct |
| 238.90399 | [M+H]⁺ |
| 260.88593 | [M+Na]⁺ |
| 236.88943 | [M-H]⁻ |
Note: The data presented is based on predicted values.[6] Experimental fragmentation would likely involve the loss of the methyl group (•CH₃), the chloro group (•Cl), and the bromo group (•Br).
Safety and Handling
5-Bromo-4-chloro-2-(methylthio)pyrimidine should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, away from moisture, and preferably under an inert atmosphere to maintain its stability and reactivity.[3]
Conclusion
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a pivotal chemical intermediate with significant potential in drug discovery and development. Its well-defined reactivity, particularly the chemoselective functionalization of its bromo and chloro substituents, provides a robust platform for the synthesis of novel, biologically active molecules, most notably kinase inhibitors. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its importance for researchers in the chemical and pharmaceutical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 63810-78-6 | 5-Bromo-4-chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-BROMO-4-CHLORO-2-METHYLSULFANYL-PYRIMIDINE | 63810-78-6 [chemicalbook.com]
- 5. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 6. PubChemLite - 5-bromo-2-chloro-4-(methylthio)pyrimidine (C5H4BrClN2S) [pubchemlite.lcsb.uni.lu]
Spectroscopic Profile of 5-Bromo-4-chloro-2-(methylthio)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this guide combines reported experimental data with predicted spectroscopic information derived from its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also presented to facilitate the structural elucidation and quality control of this and similar chemical entities.
Data Presentation
The following tables summarize the available and predicted spectroscopic data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine (Molecular Formula: C₅H₄BrClN₂S, Molecular Weight: 239.52 g/mol ).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |
| 8.31 | Singlet | 1H | Pyrimidine H-6 | CDCl₃ |
| 2.59 | Singlet | 3H | -SCH₃ | CDCl₃ |
Citation: The ¹H NMR data is experimentally derived.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-4 |
| ~165 | C-2 |
| ~158 | C-6 |
| ~115 | C-5 |
| ~15 | -SCH₃ |
Note: These are predicted chemical shifts based on the structure of 5-Bromo-4-chloro-2-(methylthio)pyrimidine and typical values for substituted pyrimidines. The carbon atoms attached to electronegative atoms (N, Cl, S) are expected to be the most downfield.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 237.8962 |
| [M+H]⁺ | 238.9040 |
| [M+Na]⁺ | 260.8859 |
| [M-H]⁻ | 236.8894 |
Note: The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern will likely involve the loss of the methyl group, chlorine, and bromine atoms.
Table 4: Predicted FT-IR Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (methyl) |
| ~1600-1550 | C=N stretch (pyrimidine ring) |
| ~1550-1450 | C=C stretch (pyrimidine ring) |
| ~1400-1300 | C-H bend (methyl) |
| ~1100-1000 | C-Cl stretch |
| ~700-600 | C-S stretch |
| ~600-500 | C-Br stretch |
Note: These are predicted absorption frequencies based on the functional groups present in 5-Bromo-4-chloro-2-(methylthio)pyrimidine and characteristic IR bands for pyrimidine derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data Acquisition:
-
Sample Preparation: Weigh approximately 5-10 mg of purified 5-Bromo-4-chloro-2-(methylthio)pyrimidine. Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio (typically 8-16 scans). Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the probe for ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. A pulse angle of 30° and a relaxation delay of 2 seconds are common starting parameters. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the ionization technique used.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary, creating fine droplets from which ions are generated.
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): As 5-Bromo-4-chloro-2-(methylthio)pyrimidine is a solid, it can be prepared as a KBr (potassium bromide) pellet or as a thin film.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the sample (pellet or plate) in the IR beam of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
References
1H NMR and 13C NMR shifts for 5-Bromo-4-chloro-2-(methylthio)pyrimidine
An In-depth Technical Guide on the ¹H and ¹³C NMR Shifts for 5-Bromo-4-chloro-2-(methylthio)pyrimidine
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 5-Bromo-4-chloro-2-(methylthio)pyrimidine. Due to the limited availability of published experimental ¹³C NMR data for this specific molecule, this guide includes experimentally determined ¹H NMR data and predicted ¹³C NMR data, supported by detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize this versatile heterocyclic compound.
Spectroscopic Data
The structural elucidation of 5-Bromo-4-chloro-2-(methylthio)pyrimidine relies heavily on NMR spectroscopy. The following tables summarize the available ¹H and predicted ¹³C NMR chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine
| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency |
| H-6 | 8.31[1] | Singlet | CDCl₃ | 400 MHz |
| -SCH₃ | 2.59[1] | Singlet | CDCl₃ | 400 MHz |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine
Disclaimer: The following ¹³C NMR data are predicted values obtained from computational software and have not been experimentally verified. These values should be used as a reference and for comparison with experimentally obtained data.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-2 | 172.5 |
| C-4 | 161.0 |
| C-5 | 108.0 |
| C-6 | 158.5 |
| -SCH₃ | 14.0 |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives such as 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
2.1. Sample Preparation
-
Sample Quantity : For ¹H NMR, weigh approximately 2-5 mg of the purified compound. For ¹³C NMR, a higher concentration of 10-20 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.[1][2] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to have a sample free of particulate matter. If any solid is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in organic solvents.
2.2. NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Data Acquisition:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width : A range of -2 to 12 ppm is generally adequate.
-
Temperature : Standard ambient probe temperature (e.g., 298 K).
¹³C NMR Data Acquisition:
-
Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width : A range of 0 to 200 ppm is appropriate for most organic molecules.
-
Decoupling : Proton decoupling (e.g., 'cpd') is used to simplify the spectrum to singlets for each carbon.
2.3. Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking : The relative integrals of the peaks in the ¹H NMR spectrum are determined, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are recorded.
Workflow Visualization
The following diagram illustrates the general workflow for the NMR analysis of a small molecule like 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
References
Unveiling the Structural Architecture of 5-Bromo-4-chloro-2-(methylthio)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 5-Bromo-4-chloro-2-(methylthio)pyrimidine and its derivatives. Due to the limited availability of specific crystallographic data for the title compound, this guide leverages data from closely related substituted pyrimidine derivatives to offer valuable structural insights. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science where pyrimidine scaffolds are of significant interest.
Introduction
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative with a versatile chemical structure that makes it a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of bromo, chloro, and methylthio substituents on the pyrimidine ring offers multiple reaction sites for further functionalization, enabling the development of novel compounds with potential therapeutic applications, including as kinase inhibitors and anticancer agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the available crystallographic data for analogous compounds and provides detailed experimental protocols for their synthesis and structural characterization.
Experimental Protocols
Synthesis of Substituted Pyrimidine Derivatives
A general method for the synthesis of substituted pyrimidine derivatives involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. For the synthesis of halogenated pyrimidines, a common starting material is a corresponding hydroxypyrimidine, which can be halogenated using reagents like phosphorus oxychloride or phosphorus pentabromide.
A representative synthetic protocol for a related compound, 5-bromo-2-chloropyrimidine, involves the following steps:
-
Reaction Setup: A mixture of 5-bromo-2-hydroxypyrimidine and dimethylaniline is placed in a reaction flask.
-
Addition of Reagent: Phosphoryl chloride is slowly added to the mixture.
-
Reflux: The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours.
-
Quenching: After cooling to room temperature, the reaction mixture is carefully poured into ice water.
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ether.
-
Purification: The organic phase is dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of pyrimidine derivatives is typically achieved through single-crystal X-ray diffraction. The general workflow for this analysis is as follows:
-
Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperature to minimize thermal vibrations. A common instrument used is a Bruker Apex II D8 Venture diffractometer.[1]
-
Data Processing: The collected diffraction data is processed using software such as SAINT for integration of the reflection intensities and SADABS for absorption correction.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods with programs like SHELXTL.[1] The structural model is then refined by full-matrix least-squares techniques on F², with non-hydrogen atoms refined anisotropically. Hydrogen atoms are typically placed in calculated positions.[1]
Crystallographic Data of Structurally Related Pyrimidine Derivatives
As specific crystallographic data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine is not publicly available, this section presents data for structurally analogous compounds to provide insights into the expected molecular geometry and crystal packing.
Crystal Data for 4,6-Dichloro-2-(methylthio)pyrimidine
This compound shares the 2-(methylthio) group and chloro substituents with the target molecule. The crystal structure analysis reveals a planar pyrimidine ring.
| Parameter | 4,6-Dichloro-2-(methylthio)pyrimidine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.654(2) |
| b (Å) | 10.983(2) |
| c (Å) | 8.163(2) |
| α (°) | 90 |
| β (°) | 114.34(3) |
| γ (°) | 90 |
| Volume (ų) | 706.1(3) |
| Z | 4 |
Data sourced from a study on 4,6-Dichloro-2-(methylthio)pyrimidine.
Representative Bond Lengths and Angles for Substituted Pyrimidines
The following table summarizes typical bond lengths and angles observed in the crystal structures of various substituted pyrimidine derivatives. These values provide a reference for the expected geometry of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
| Bond/Angle | Typical Value |
| C-N (in ring) | 1.32 - 1.38 Å |
| C-C (in ring) | 1.37 - 1.42 Å |
| C-Br | ~1.88 Å |
| C-Cl | ~1.73 Å |
| C-S | ~1.76 Å |
| S-C (methyl) | ~1.80 Å |
| N-C-N (angle) | ~127° |
| C-N-C (angle) | ~115° |
| C-C-C (angle) | ~118° |
| N-C-C (angle) | ~122° |
These are generalized values from various substituted pyrimidine crystal structures.
Structural Features and Molecular Interactions
Based on the analysis of related pyrimidine derivatives, the following structural features and intermolecular interactions are anticipated for 5-Bromo-4-chloro-2-(methylthio)pyrimidine:
-
Planarity: The central pyrimidine ring is expected to be essentially planar.
-
Intermolecular Interactions: In the solid state, the crystal packing is likely to be influenced by various non-covalent interactions, including:
-
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding interactions (C-X···N or C-X···S), which can play a significant role in directing the crystal packing.
-
π-π Stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions.
-
van der Waals Forces: These forces will contribute to the overall stability of the crystal lattice.
-
Conclusion
While the specific crystal structure of 5-Bromo-4-chloro-2-(methylthio)pyrimidine remains to be experimentally determined and published, analysis of closely related compounds provides valuable predictive insights into its molecular geometry and solid-state packing. The pyrimidine core is expected to be planar, with the bromo, chloro, and methylthio substituents influencing the electronic properties and intermolecular interactions. The provided experimental protocols offer a clear guide for the synthesis and crystallographic analysis of this and similar pyrimidine derivatives. This information is critical for the rational design and development of new molecules with potential applications in pharmacology and materials science. Further research to elucidate the precise crystal structure of the title compound is highly encouraged to build upon the foundational knowledge presented in this guide.
References
An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The efficacy and developability of these compounds are intrinsically linked to their physicochemical properties. Understanding and optimizing parameters such as solubility, lipophilicity, and ionization state are critical for enhancing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, ultimately leading to the successful development of novel drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of substituted pyrimidines, detailed experimental methodologies for their determination, and insights into their relevance in drug discovery.
Core Physicochemical Properties of Substituted Pyrimidines
The therapeutic potential of a substituted pyrimidine is not solely dependent on its interaction with a biological target but also on its ability to reach that target in sufficient concentration. This is governed by its physicochemical characteristics. The nature, position, and combination of substituents on the pyrimidine ring can dramatically alter these properties, allowing for fine-tuning during the drug design process.
Table 1: Physicochemical Properties of Representative Substituted Pyrimidines
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility | LogP/LogD | pKa |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 122-126[3] | Moderately soluble in water[4] | -0.2[5] | 3.45[3] |
| 4-Aminopyrimidine | C₄H₅N₃ | 95.10 | 154-156[6] | Slightly soluble in water[6] | - | 5.71[6] |
| 2,4-Diaminopyrimidine | C₄H₆N₄ | 110.12 | 143-147[7][8] | - | - | - |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 282-286 (dec.) | 12 g/L (20 °C) | -0.89 | 8.0 |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 | 199-203 | 0.4 g/L (25 °C) | 0.91 | 7.12 |
| Pyrimethamine | C₁₂H₁₃ClN₄ | 248.71 | 233-234 | 0.03 g/L (20 °C) | 2.7 | 7.2 |
| Imatinib | C₂₉H₃₁N₇O | 493.60 | 214-224 | pH 1: 3.3 g/L, pH 7.4: <0.001 g/L | 4.5 (LogD pH 7.4) | 8.1, 3.7 |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 194-198 | <0.1 g/L | 3.2 (LogD pH 7.4) | 5.4, 7.2 |
Experimental Protocols for Physicochemical Characterization
The accurate and reproducible determination of physicochemical properties is fundamental to building robust structure-activity relationships (SAR) and structure-property relationships (SPR). Below are detailed methodologies for key experiments.
Solubility Determination
Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are routinely performed during drug discovery.
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions.
-
Principle: A small volume of a high-concentration compound stock in DMSO is added to an aqueous buffer. After a short incubation period, any precipitate is removed, and the concentration of the dissolved compound in the supernatant is determined.
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilution: Add a small aliquot (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microplate well.
-
Incubation: Shake the microplate at room temperature for a defined period (e.g., 1-2 hours).
-
Separation: Filter the samples to remove any precipitate.
-
Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy, by comparing against a standard curve.
-
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility.
-
Principle: An excess of the solid compound is equilibrated with an aqueous buffer over an extended period until a saturated solution is formed.
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid pyrimidine derivative to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle or centrifuge the sample to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Lipophilicity Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a non-polar environment and is crucial for membrane permeability and target engagement.
Shake-Flask Method for LogP/LogD Determination
This is the traditional "gold standard" method for determining the partition coefficient.
-
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (for LogP) or a buffer of a specific pH (for LogD). The ratio of the compound's concentration in the two phases at equilibrium is determined.
-
Methodology:
-
Solvent Saturation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together and allowing them to separate.
-
Partitioning: Dissolve a known amount of the pyrimidine derivative in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP = log ([Compound]octanol / [Compound]aqueous)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation
This chromatographic method provides a rapid estimation of lipophilicity based on the retention time of the compound on a non-polar stationary phase.
-
Principle: The retention time of a compound on a C18 column is correlated with its lipophilicity.
-
Methodology:
-
Calibration: Inject a series of standard compounds with known LogP values onto a C18 HPLC column and record their retention times.
-
Analysis: Inject the pyrimidine derivative of interest under the same chromatographic conditions.
-
Calculation: Determine the capacity factor (k) for each compound. A linear regression of log(k) versus the known LogP values of the standards is used to create a calibration curve. The LogP of the test compound is then interpolated from this curve.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. This is critical for solubility, permeability, and target binding.
Potentiometric Titration
This is a highly accurate method for determining pKa.
-
Principle: The pH of a solution of the compound is monitored as a standardized acid or base titrant is added. The pKa is determined from the inflection point of the titration curve.
-
Methodology:
-
Solution Preparation: Dissolve a known amount of the pyrimidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
-
Principle: The absorbance of a compound's solution is measured at various pH values. The pKa is determined from the sigmoidal relationship between absorbance and pH.
-
Methodology:
-
Spectral Analysis: Record the UV-Vis spectra of the fully protonated and deprotonated forms of the compound to identify the analytical wavelength with the largest difference in absorbance.
-
pH-Dependent Measurements: Prepare a series of solutions of the compound in buffers of different, precisely known pH values.
-
Absorbance Readings: Measure the absorbance of each solution at the predetermined analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Signaling Pathways and Experimental Workflows
Substituted pyrimidines are known to modulate various signaling pathways implicated in diseases such as cancer. Understanding the biological context is as crucial as knowing the physicochemical properties.
EGFR Signaling Pathway with Pyrimidine-Based Inhibitors
Many pyrimidine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
General Workflow for Physicochemical Characterization
The characterization of a novel substituted pyrimidine follows a logical progression from synthesis to detailed property analysis.
Caption: A typical experimental workflow for the physicochemical characterization of novel pyrimidine derivatives.
References
- 1. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Halogen Dance: A Technical Guide to the Comparative Reactivity of C-Br and C-Cl Bonds in Dihalopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihalopyrimidines are a cornerstone in the synthesis of a vast array of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic functionalization of the pyrimidine core is often dictated by the differential reactivity of its halogen substituents. This technical guide provides an in-depth analysis of the comparative reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in dihalopyrimidines, with a focus on palladium-catalyzed cross-coupling reactions. Understanding this reactivity landscape is paramount for designing efficient and selective synthetic routes to complex molecular architectures.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, the C-Br bond is inherently more reactive than the C-Cl bond. However, the electron-deficient nature of the pyrimidine ring and the position of the halogens can significantly influence this reactivity, and modern catalytic systems can even invert the "conventional" selectivity.[2] This guide will delve into these nuances, providing quantitative data where available, detailed experimental protocols for key transformations, and visual aids to clarify reaction pathways and workflows.
General Reactivity Principles
The selective functionalization of bromochloropyrimidines hinges on two primary factors:
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition to a Pd(0) catalyst. This intrinsic difference is the foundation for achieving chemoselectivity. Milder reaction conditions will typically favor reaction at the C-Br bond.[1]
-
Position on the Pyrimidine Ring: The electronic environment of the carbon atom bearing the halogen is also a critical determinant of reactivity. The electron-withdrawing nature of the pyrimidine nitrogens activates the C2, C4, and C6 positions to nucleophilic attack and oxidative addition. The general order of reactivity for these positions is C4(6) > C2 > C5. When a C-Br and a C-Cl bond are present on the same pyrimidine ring, the interplay between the inherent bond reactivity and the positional activation dictates the outcome of the reaction.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of C-Br versus C-Cl bonds in dihalopyrimidines in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of dihalopyrimidines, it allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. When a bromochloropyrimidine is subjected to Suzuki-Miyaura conditions, the reaction can be directed to selectively occur at the more reactive C-Br bond by employing milder conditions.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of Dihalopyrimidines
| Dihalopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation(s) |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DCM/MeOH | 90 | Overnight | 2-Chloro-5-phenylpyrimidine | 48 | [3] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 5-Aryl-2-chloropyrimidine | Not Specified | [4] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position of 5-Bromo-2-chloropyrimidine [3][4]
This protocol is a generalized procedure for the selective Suzuki-Miyaura coupling at the C-5 position of 5-bromo-2-chloropyrimidine.
-
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/DCM/MeOH mixture or 1,4-Dioxane/Water 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-chloropyrimidine, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-2-chloropyrimidine.
-
To achieve coupling at the less reactive C-Cl position, a more robust catalyst system and higher temperatures are generally required, often after the C-Br position has been functionalized.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. With bromochloropyrimidines, this reaction can be controlled to selectively form the C-N bond at either the C-Br or C-Cl position, depending on the reaction conditions and the specific isomer. For 5-bromo-2-chloropyrimidine, selective amination at the 2-position can be achieved, leaving the bromo group for subsequent functionalization.[4]
Table 2: Quantitative Data for Buchwald-Hartwig Amination of Dihalopyrimidines
| Dihalopyrimidine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation(s) |
| 5-Bromo-2-chloropyrimidine | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | 5-Bromo-2-(dialkylamino)pyrimidine | Not Specified | [1] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Cl Position of 5-Bromo-2-chloropyrimidine [1]
This protocol describes a general procedure for the amination of 5-bromo-2-chloropyrimidine, which is expected to occur preferentially at the C-2 position.
-
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent, followed by 5-bromo-2-chloropyrimidine and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 5-bromo-2-aminopyrimidine derivative.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds and is instrumental in the synthesis of conjugated systems. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at this position under appropriate conditions.
Table 3: Quantitative Data for Sonogashira Coupling of Dihalopyrimidines
| Dihalopyrimidine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation(s) |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | - | 5-Alkynyl-2-chloropyrimidine | Not Specified | [1] |
Experimental Protocol: Selective Sonogashira Coupling at the C-Br Position of 5-Bromo-2-chloropyrimidine [1]
The following is a general protocol for the Sonogashira coupling of 5-bromo-2-chloropyrimidine with a terminal alkyne, targeting the C-5 position.
-
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
-
-
Procedure:
-
In a reaction flask, add 5-bromo-2-chloropyrimidine, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas (e.g., Argon).
-
Add the degassed DMF and the triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 5-alkynyl-2-chloropyrimidine.
-
Conclusion
The differential reactivity of C-Br and C-Cl bonds in dihalopyrimidines provides a powerful tool for the selective and sequential functionalization of this important heterocyclic scaffold. The general principle of higher reactivity for the C-Br bond holds true across various palladium-catalyzed cross-coupling reactions, allowing for targeted modifications at the bromine-bearing position under milder conditions. Subsequent functionalization of the less reactive C-Cl bond can then be achieved under more forcing conditions.
However, it is crucial for researchers to recognize that this inherent reactivity can be modulated and even inverted by the choice of catalyst, ligand, base, and solvent. The development of specialized catalytic systems continues to expand the synthetic chemist's toolbox, offering unprecedented control over site selectivity. The protocols and data presented in this guide serve as a foundational resource for the rational design of synthetic routes toward novel pyrimidine-based molecules in drug discovery and materials science. Careful optimization of reaction conditions remains paramount for achieving desired outcomes with high yield and selectivity.
References
A Technical Guide to 5-Bromo-4-chloro-2-(methylthio)pyrimidine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the synthesis, properties, and applications of 5-Bromo-4-chloro-2-(methylthio)pyrimidine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and agrochemical research, offering multiple reactive sites for the strategic construction of complex molecular architectures.
Physicochemical Properties
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative characterized by its unique substitution pattern, which dictates its chemical reactivity.[1][2] It is typically a white to off-white crystalline solid under standard conditions.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 63810-78-6 | [1] |
| Molecular Formula | C₅H₄BrClN₂S | [1] |
| Molecular Weight | 239.52 g/mol | [1] |
| Melting Point | 45 - 49 °C | [1][2] |
| Appearance | White to almost white powder to crystal | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at room temperature | [1] |
Synthesis Pathway
Caption: Proposed workflow for the synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Chemical Reactivity and Key Experimental Protocols
The synthetic utility of 5-Bromo-4-chloro-2-(methylthio)pyrimidine stems from the differential reactivity of its halogen substituents. The electron-deficient nature of the pyrimidine ring activates both the C4-chloro and C5-bromo positions for distinct transformations.[3]
Differential Reactivity
-
C5-Bromo Position: This position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] The reactivity order of carbon-halogen bonds in these reactions is typically C-I > C-Br > C-Cl, allowing for selective functionalization at the C5 position while preserving the C4-chloro group for subsequent reactions.[3]
-
C4-Chloro Position: The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.
-
C2-Methylthio Group: The methylthio group can be oxidized to sulfone or sulfoxide derivatives, which can then act as leaving groups for further nucleophilic substitution.[2][5]
The following diagram illustrates the key reactive sites on the molecule.
Caption: Regioselective reactions of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Generalized Experimental Protocols
A. Palladium-Catalyzed Suzuki-Miyaura Coupling (at C5)
This reaction is a versatile method for forming new carbon-carbon bonds.
-
Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.), a boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the mixture with stirring, typically between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water or saturated ammonium chloride solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
-
B. Nucleophilic Aromatic Substitution (SNAr at C4)
This protocol facilitates the displacement of the C4-chloro group.
-
Protocol:
-
Dissolve 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.0-1.5 equiv.).
-
If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., NaH, K₂CO₃) may be required to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, a base like DIPEA or Et₃N may be used to scavenge the HCl byproduct.
-
Stir the reaction at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water or ice-water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and/or brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
-
Applications in Drug Discovery and Agrochemicals
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a crucial intermediate for synthesizing a wide array of bioactive molecules. Its ability to undergo sequential, regioselective modifications makes it an essential tool for building molecular libraries for screening and lead optimization.[1]
-
Pharmaceutical Development: This compound is a key starting material for synthesizing various pharmaceuticals, including antiviral and anticancer agents.[1][2] It is particularly valuable in the development of kinase inhibitors, where the pyrimidine core serves as a common scaffold.[2]
-
Agricultural Chemistry: In the agrochemical sector, it is used to create novel herbicides and fungicides.[1] The pyrimidine scaffold is present in many commercial crop protection agents, and this intermediate allows for the systematic modification needed to discover new active ingredients.
The diagram below outlines the logical flow from the intermediate to its end applications.
Caption: Role of the intermediate in developing pharmaceuticals and agrochemicals.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules. Pyrimidine derivatives, as privileged scaffolds in numerous therapeutic agents, are often synthesized and functionalized using this powerful catalytic method.[1]
This document provides detailed application notes and a generalized experimental protocol for the selective Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine with various boronic acids. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for chemoselective functionalization at the C5 position.[2][3]
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. For 5-Bromo-4-chloro-2-(methylthio)pyrimidine, oxidative addition occurs preferentially at the more reactive carbon-bromine bond.[1][4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[4]
The general reactivity order for halogens in Suzuki-Miyaura coupling is I > Br > Cl, which dictates the selective coupling at the C5-bromo position of the pyrimidine substrate.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of halopyrimidines, which can be adapted for 5-Bromo-4-chloro-2-(methylthio)pyrimidine. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[5]
Table 1: Catalyst, Ligand, and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Typical Solvent(s) | Temperature (°C) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 70-80 | [5] |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (2-3) | THF | 50 | [5] |
| Pd(OAc)₂ (3) | - | K₃PO₄ (2-3) | 1,4-Dioxane | 80 | [5] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | [5] |
| PEPPSI-IPr (3) | - | K₂CO₃ (2-3) | Benzene | 75 | [5] |
Table 2: General Reagent Stoichiometry and Catalyst Loading
| Reagent | Stoichiometry (equivalents) |
| 5-Bromo-4-chloro-2-(methylthio)pyrimidine | 1.0 |
| Arylboronic acid | 1.1 - 1.5 |
| Base | 2.0 - 3.0 |
| Palladium Catalyst | 0.01 - 0.05 (1-5 mol%) |
Experimental Protocol: General Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[2]
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv.).[2]
-
Solvent Addition: Add the degassed solvent system via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Work-up:
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloro-2-(methylthio)pyrimidine.
-
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its distinct electronic and steric properties, conferred by the bromo, chloro, and methylthio substituents, allow for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for SNAr reactions on this substrate, focusing on the selective substitution of the C4-chloro group.
Overview of Reactivity
The pyrimidine ring is inherently electron-deficient, which activates attached leaving groups towards nucleophilic attack. In 5-Bromo-4-chloro-2-(methylthio)pyrimidine, two potential sites for SNAr exist: the C4-chloro and the C2-methylthio groups. Additionally, the C5-bromo substituent is amenable to palladium-catalyzed cross-coupling reactions.
-
C4-Chloro Position: This position is highly activated towards SNAr by the two adjacent nitrogen atoms of the pyrimidine ring. It is the most labile site for substitution by a wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.
-
C5-Bromo Position: The C5-bromo bond is significantly less reactive towards SNAr but is the primary site for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
C2-Methylthio Group: The methylthio group is generally a poor leaving group in SNAr reactions unless activated by oxidation to a sulfoxide or sulfone.
This differential reactivity allows for a stepwise and regioselective functionalization of the pyrimidine core, making it a valuable scaffold in the synthesis of complex molecules and potential pharmaceutical agents. This compound and its derivatives have been explored for their potential as kinase inhibitors and for other therapeutic applications.[1]
Synthesis of Starting Material
Protocol 2.1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
This protocol describes the synthesis of the title compound from the commercially available 5-bromo-2,4-dichloropyrimidine.
Reaction Scheme:
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Sodium methanethiolate (NaSMe)
-
Anhydrous acetonitrile
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous acetonitrile, add sodium methanethiolate (1.0 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to afford 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Quantitative Data:
| Parameter | Value |
| Yield | 70% |
Data obtained from a general procedure for the preparation of 5-bromo-2-chloro-4-(methylthio)pyrimidine.
Nucleophilic Aromatic Substitution at the C4-Position
The C4-chloro substituent is readily displaced by a variety of nucleophiles. The following sections provide generalized protocols and available data for these transformations.
Amination Reactions
Reaction Scheme:
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine
-
Primary or secondary amine (1.0-1.2 eq.)
-
Solvent (e.g., ethanol, isopropanol, DMF, or acetonitrile)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, optional)
Procedure:
-
Dissolve 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 eq.) in a suitable solvent.
-
Add the desired amine (1.0-1.2 eq.). If the amine is used as its salt, add a base (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or recrystallization to yield the 4-amino-5-bromo-2-(methylthio)pyrimidine derivative.
Quantitative Data for Amination Reactions:
| Nucleophile | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Morpholine | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | Ethanol | 90-100 °C | 64 | [1] |
| Allylamine | 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | Methanol | 90 °C | Not Reported | [1] |
Note: Data for the 6-methyl analogue is provided as a representative example due to the limited availability of data on the title compound.
Reactions with Oxygen Nucleophiles (Alkoxylation)
Reaction Scheme:
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.1-1.5 eq.)
-
Corresponding alcohol as solvent (e.g., methanol, ethanol) or an inert solvent like THF or DMF.
Procedure:
-
Prepare a solution of the sodium alkoxide in its corresponding alcohol or add the solid alkoxide to a solution of the pyrimidine in an inert solvent.
-
Add the 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 eq.) to the alkoxide solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux as necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Alkoxylation Reactions:
Visualizations
Reaction Workflow
Caption: General experimental workflow for SNAr reactions.
Signaling Pathway Analogy
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms, bromine at the C5 position and chlorine at the C4 position, allows for selective functionalization, making it a valuable scaffold for the synthesis of complex molecular architectures.
Overview of Reactivity
The chemoselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles is primarily governed by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[1][2] Consequently, for 5-Bromo-4-chloro-2-(methylthio)pyrimidine, cross-coupling reactions are expected to occur selectively at the more reactive C5-bromo position under carefully controlled conditions. This inherent reactivity allows for a stepwise functionalization strategy, where the C5 position is modified first, leaving the C4-chloro position available for subsequent transformations.
The electron-deficient nature of the pyrimidine ring further activates the halogen atoms towards oxidative addition.[3] The 2-(methylthio) group can also influence the electronic properties of the ring and the regioselectivity of the reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the selective functionalization of 5-Bromo-4-chloro-2-(methylthio)pyrimidine at the C5-position. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids or esters.[2][3] This reaction is widely used in the synthesis of biaryl and heteroaryl motifs, which are common in pharmacologically active molecules.[3]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[2] This reaction is instrumental in the synthesis of alkynyl-substituted pyrimidines.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a variety of primary and secondary amines.[1][4] This reaction is a cornerstone for the synthesis of arylamines.[4]
-
Stille Coupling: For the formation of carbon-carbon bonds using organostannane reagents.[1]
-
Heck Coupling: For the formation of carbon-carbon bonds between the pyrimidine and an alkene.
Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. For challenging couplings or to promote reaction at the less reactive C4-chloro position, the use of more electron-rich and bulky phosphine ligands may be necessary.[2][4]
Data Presentation
The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions. Please note that the data is primarily based on reactions with structurally similar bromo-chloro-heterocycles and should be considered a starting point for optimization for 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Chloro-Pyrimidines
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 8 | ~92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 12 | ~88 |
Table 2: Representative Conditions for Sonogashira Coupling of Related Bromo-Pyrimidines
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (3.0) | THF | RT | 4 | ~92 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH (2.0) | DMF | 50 | 6 | ~85 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | ~80 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Related Bromo-Chloro-Pyrimidines
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine with an arylboronic acid.
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-4-chloro-2-(methylthio)pyrimidine, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C5-Position
This protocol provides a general method for the Sonogashira coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine with a terminal alkyne.
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-4-chloro-2-(methylthio)pyrimidine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add 5-Bromo-4-chloro-2-(methylthio)pyrimidine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for a representative palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Application Notes: Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors. Its structural similarity to the purine base of ATP allows for competitive binding to the ATP-binding site of kinases, a crucial family of enzymes involved in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a versatile and highly functionalized starting material for the synthesis of a diverse array of kinase inhibitors. The differential reactivity of its substituents—the chloro group at the 4-position, the bromo group at the 5-position, and the methylthio group at the 2-position—allows for sequential and regioselective modifications. This enables the strategic introduction of various functionalities to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group is ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The methylthio group can also be displaced or oxidized to a sulfone to further modulate activity.
This document provides detailed application notes and experimental protocols for the synthesis of several classes of kinase inhibitors, including those targeting Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using 5-Bromo-4-chloro-2-(methylthio)pyrimidine as a key building block.
Key Synthetic Strategies
The synthesis of kinase inhibitors from 5-Bromo-4-chloro-2-(methylthio)pyrimidine primarily relies on two powerful reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring activates the chloro-substituent at the 4-position towards displacement by various nucleophiles, most commonly amines. This reaction is fundamental for installing side chains that can interact with the hinge region of the kinase ATP-binding pocket.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is exceptionally effective for forming carbon-carbon bonds by coupling the bromo-substituent at the 5-position with a wide range of boronic acids or esters. This allows for the introduction of aryl or heteroaryl moieties that can occupy other regions of the ATP-binding site, contributing to both potency and selectivity.
By employing these reactions in a sequential manner, a diverse library of 2,4,5-trisubstituted pyrimidine-based kinase inhibitors can be efficiently synthesized.
Application 1: Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in the development of numerous cancers, making them attractive therapeutic targets. The following protocol outlines the synthesis of a potent 2,4-diaminopyrimidine-based Aurora kinase inhibitor.
Signaling Pathway
Experimental Workflow
Detailed Protocol: Synthesis of a 2,4-Diamino-5-arylpyrimidine Aurora Kinase Inhibitor
Step 1: Synthesis of 5-Bromo-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine (Intermediate A)
-
To a solution of 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 eq) in n-butanol, add cyclopentylamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Intermediate A.
Step 2: Synthesis of N-cyclopentyl-5-(pyridin-3-yl)-2-(methylthio)pyrimidin-4-amine (Intermediate B)
-
In a Schlenk flask, combine Intermediate A (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 95 °C and stir for 16 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate B.
Step 3: Synthesis of the Final Aurora Kinase Inhibitor
-
In a sealed tube, dissolve Intermediate B (1.0 eq) and a desired amine (e.g., 1-methylpiperazin-2-amine, 3.0 eq) in 1-pentanol.
-
Add triethylamine (2.0 eq).
-
Heat the mixture to 140 °C for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to obtain the final 2,4-diamino-5-arylpyrimidine inhibitor.
Quantitative Data
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Synthetic Step | Yield (%) |
| Inhibitor 1 | Aurora A | 45.8 | 180 (NCI-H524) | Step 1 | ~85% |
| (Example) | Aurora B | 293 | - | Step 2 | ~70% |
| Step 3 | ~55% |
Data is representative and synthesized from literature on similar 2,4-diaminopyrimidine inhibitors.[1]
Application 2: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target. 2,4,5-trisubstituted pyrimidines have been developed as potent and selective FGFR inhibitors.[2][3]
Signaling Pathway
Experimental Protocol: Synthesis of a 2,4-Diamino-5-arylpyrimidine FGFR Inhibitor
A synthetic strategy similar to the one for Aurora kinase inhibitors can be employed. The key is the selection of appropriate amine nucleophiles and arylboronic acids to target the specific structural features of the FGFR ATP-binding site.
-
Step 1 (SNAr at C4): React 5-Bromo-4-chloro-2-(methylthio)pyrimidine with a selected primary amine (e.g., 2,6-dichloro-3,5-dimethoxyaniline) in the presence of a base like sodium hydride in a solvent such as DMF to yield the C4-aminated intermediate.
-
Step 2 (Suzuki Coupling at C5): Couple the intermediate from Step 1 with a suitable boronic acid (e.g., (4-(acryloyl)piperazin-1-yl)phenylboronic acid) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a solvent system like DMF/water.
-
Step 3 (SNAr at C2): Displace the methylthio group at the C2 position with a desired amine (e.g., methylamine) by heating in a sealed vessel to afford the final trisubstituted pyrimidine FGFR inhibitor.
Quantitative Data
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Synthetic Step | Yield (%) |
| Inhibitor 2 | FGFR1 | 12 | 25 (SNU-16) | Step 1 | ~75% |
| (Example) | FGFR2 | 8 | 18 (SNU-16) | Step 2 | ~60% |
| FGFR3 | 25 | - | Step 3 | ~50% |
Data is representative and based on reported 2,4,5-trisubstituted pyrimidine FGFR inhibitors.[3]
Application 3: Synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response.[4][5] Inhibition of IRAK4 is a promising strategy for treating inflammatory and autoimmune diseases.
Signaling Pathway
Experimental Protocol: Synthesis of a 2,4-Diamino-5-arylpyrimidine IRAK4 Inhibitor
The synthesis follows a sequential SNAr and Suzuki coupling strategy, similar to the previous examples.
-
Step 1 (SNAr at C4): A solution of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a primary or secondary amine (e.g., (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxamide), and a base such as NaHCO₃ in a suitable solvent like acetonitrile is heated to reflux. This regioselective substitution yields the C4-aminated intermediate.[6]
-
Step 2 (SNAr at C2): The methylthio group of the intermediate from Step 1 is displaced by another amine (e.g., a substituted aniline) by heating in a solvent like isopropanol, often with the addition of an acid catalyst like TFA to facilitate the reaction.[6]
-
Step 3 (Suzuki Coupling at C5): The resulting 5-bromo-2,4-diaminopyrimidine is then subjected to Suzuki coupling with an appropriate arylboronic acid (e.g., pyridin-3-ylboronic acid) using a palladium catalyst and base to furnish the final IRAK4 inhibitor.[6]
Quantitative Data
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Synthetic Step | Yield (%) |
| Inhibitor 3 | IRAK4 | 27 | 95 (LPS-induced IL-23) | Step 1 | ~70% |
| (Example) | TAK1 | >10,000 | - | Step 2 | ~65% |
| Step 3 | ~58% |
Data is representative and based on reported 2,4-diamino-5-arylpyrimidine IRAK4 inhibitors.[6][7]
Conclusion
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a highly valuable and versatile building block in medicinal chemistry for the development of potent and selective kinase inhibitors. The distinct reactivity of its three functional groups allows for a modular and efficient approach to synthesizing diverse libraries of 2,4,5-trisubstituted pyrimidines. The protocols and data presented herein demonstrate the utility of this starting material in accessing inhibitors for key oncogenic and inflammatory targets such as Aurora kinases, FGFR, and IRAK4. Researchers can adapt these methodologies to explore novel chemical space and develop next-generation targeted therapeutics.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Role of 5-Bromo-4-chloro-2-(methylthio)pyrimidine in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide range of agrochemicals.[1][2][3] Its unique substitution pattern, featuring three distinct reactive sites—a bromine atom, a chlorine atom, and a methylthio group—allows for selective chemical modifications, making it an invaluable intermediate in the development of novel pesticides, herbicides, and fungicides.[4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of 5-Bromo-4-chloro-2-(methylthio)pyrimidine in agrochemical synthesis.
Key Reactive Sites and Synthetic Utility
The differential reactivity of the substituents on the pyrimidine ring is the cornerstone of its synthetic utility. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methylthio group at the C2 position can also be a site for further chemical transformations. This tiered reactivity allows for a programmed, step-wise introduction of various functionalities to build complex molecular architectures with desired biological activities.
Application in Fungicide Synthesis
Pyrimidine derivatives are a well-established class of fungicides. The pyrimidine core is a key pharmacophore in several commercial fungicides, and 5-Bromo-4-chloro-2-(methylthio)pyrimidine serves as a valuable precursor for the synthesis of novel fungicidal compounds.
Synthesis of Pyrimidine-Based Fungicides
One common approach involves the nucleophilic substitution of the C4-chloro group with an appropriate amine or phenoxide, followed by further modification at the C5-bromo position. For instance, a series of novel pyrimidine derivatives containing an amide moiety have been synthesized and shown to exhibit significant antifungal activity.[5][6]
Quantitative Data: Antifungal Activity of Pyrimidine Derivatives
| Compound ID | Target Organism | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
| 5f | Phomopsis sp. | >50 | Pyrimethanil | 32.1 |
| 5n | Phomopsis sp. | >50 | Pyrimethanil | 32.1 |
EC50: The concentration of a compound that causes a 50% reduction in the growth or activity of the target organism. Data for compounds 5o, 5f, and 5n are for analogous 5-bromo-pyrimidine derivatives, as detailed in the cited literature.[5][6]
Experimental Protocol: General Synthesis of 4-Anilino-5-bromopyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the 4-chloro group of a 5-bromopyrimidine derivative with an aniline.
Materials:
-
5-Bromo-2,4-dichloropyrimidine (or analogous 5-bromo-4-chloropyrimidine)
-
Substituted Aniline (e.g., 4-(3-Oxo-4-morpholinyl)aniline)
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and DIPEA (1.1 eq) in ethyl acetate, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethyl acetate dropwise at room temperature.
-
Heat the reaction mixture to 40-45°C and maintain for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-anilino-5-bromopyrimidine derivative.[7]
Logical Relationship: Synthesis of a Pyrimidine-based Fungicide
Caption: Synthetic pathway to a potential fungicide.
Application in Herbicide Synthesis
5-Bromo-4-chloro-2-(methylthio)pyrimidine derivatives are also valuable intermediates in the synthesis of herbicides. A notable class of herbicides, the aryloxyphenoxypropionates (APPs), can be synthesized using pyrimidine precursors. These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.
Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides
The synthesis of these herbicides typically involves the reaction of a substituted 4-chloropyrimidine with a hydroxyphenoxypropionate ester. The resulting pyrimidinyloxyphenoxypropionate can then be further modified.
Quantitative Data: Herbicidal Activity of Pyrimidinyloxyphenoxypropionate Derivatives
| Compound ID | Test Species | Concentration (mg/L) | Inhibition of Stalk Growth (%) | Reference Compound | Reference Inhibition (%) |
| 8m | Barnyard Grass | 100 | >95 | Cyhalofop | ~90 |
| 8n | Barnyard Grass | 100 | >95 | Cyhalofop | ~90 |
| 8o | Barnyard Grass | 100 | >95 | Cyhalofop | ~90 |
Data for compounds 8m, 8n, and 8o are for analogous pyrimidinyloxyphenoxypropionate derivatives as detailed in the cited literature.[8]
Experimental Protocol: General Synthesis of 4-(Phenoxy)pyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of a 4-(phenoxy)pyrimidine derivative, a key step in the formation of pyrimidinyloxyphenoxypropionate herbicides.
Materials:
-
4-Chloro-2-mercaptopyrimidine derivative
-
Methyl (R)-2-(4-hydroxyphenoxy)propanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 4-chloro-2-mercaptopyrimidine derivative (1.0 eq) in DMF, add methyl (R)-2-(4-hydroxyphenoxy)propanoate (1.1 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-(phenoxy)pyrimidine derivative.[8]
Experimental Workflow: Herbicide Synthesis and Evaluation
Caption: Workflow for herbicide development.
Conclusion
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a cornerstone intermediate for the synthesis of diverse and potent agrochemicals. Its well-defined reactivity allows for the strategic construction of complex molecules with targeted fungicidal and herbicidal activities. The protocols and data presented herein provide a foundation for researchers and scientists to explore the vast potential of this versatile building block in the ongoing quest for novel and effective crop protection agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of next-generation agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 59549-51-8,5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine [myskinrecipes.com]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joac.info [joac.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a versatile heterocyclic building block widely utilized in the synthesis of various biologically active molecules, particularly in the development of pharmaceutical agents and agrochemicals.[1] Its structure features two distinct halogen substituents, a bromine atom at the 5-position and a chlorine atom at the 4-position, offering opportunities for selective functionalization. This application note provides a detailed protocol for the amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a key transformation for introducing nitrogen-containing functionalities into the pyrimidine core. The primary reaction pathway for amination is Nucleophilic Aromatic Substitution (SNAr), where an amine displaces the more reactive chloro group at the 4-position.
Reaction Principle
The amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine proceeds via a regioselective Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the halogen atoms towards nucleophilic attack. Generally, the chlorine atom at the C4 position is more susceptible to displacement by nucleophiles than the bromine atom at the C5 position. This selectivity is attributed to the electronic environment of the pyrimidine ring. The reaction is typically carried out by heating the pyrimidine substrate with a primary or secondary amine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocols
This section provides a general protocol for the amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine with a representative amine. The conditions can be adapted for various primary and secondary amines.
Materials and Equipment:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine
-
Amine (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, diisopropylethylamine (DIPEA))
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
General Procedure for Amination:
-
To a round-bottom flask containing a magnetic stir bar, add 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 eq.).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 10 mL per mmol of substrate).
-
Add the desired amine (1.1-1.5 eq.) to the solution.
-
If the amine is used as a salt, or to scavenge the generated HCl, add a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine and analogous compounds with various amines. Please note that reaction times and yields may vary depending on the specific amine and reaction scale.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | - | Ethanol | Reflux | 10 | 85 | Similar reaction with 5-bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine |
| Piperidine | - | Ethanol | Reflux | 8 | 80 | Based on reaction with 5-bromo-2,4-dichloro-6-methylpyrimidine[2] |
| Ammonia | - | Ethanol | Reflux | 12 | 75 | Based on reaction with 5-bromo-2,4-dichloro-6-methylpyrimidine[2] |
| Aniline | DIPEA | DMF | 100 | 16 | 70 | General conditions for SNAr |
| Benzylamine | Triethylamine | Isopropanol | Reflux | 6 | 90 | General conditions for SNAr |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Caption: General experimental workflow for the amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
References
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its distinct electronic and steric properties, arising from the pyrimidine core and its three different substituents, allow for a range of regioselective functionalization reactions. This document provides detailed application notes, experimental protocols, and data for key chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to selectively modify the C4 and C5 positions makes this compound a valuable scaffold for the synthesis of novel kinase inhibitors, antiviral agents, and other biologically active molecules.[1]
Overview of Regioselectivity
The functionalization of 5-bromo-4-chloro-2-(methylthio)pyrimidine is primarily governed by the differential reactivity of the C-Br and C-Cl bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Consequently, the C5-bromo position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C4-chloro position. This inherent reactivity difference allows for the selective formation of C-C and C-N bonds at the C5 position, leaving the C4-chloro substituent intact for subsequent transformations.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro position towards nucleophilic attack. This allows for the regioselective displacement of the chloride with various nucleophiles, such as amines, alkoxides, and thiolates, providing a complementary method for functionalization at a different site from the palladium-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the C5 position of the pyrimidine ring and various aryl or vinyl boronic acids.
Experimental Protocol: Generalized Procedure for Suzuki-Miyaura Coupling
This protocol is based on established procedures for analogous bromo-chloro-heterocycles and serves as a starting point for optimization.
-
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-4-chloro-2-(methylthio)pyrimidine, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Structurally Similar Bromo-Chloro-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | ~90 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 16 | ~88 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C5 position and a terminal alkyne, which is a valuable transformation for the synthesis of various biologically active compounds.
Experimental Protocol: Generalized Procedure for Sonogashira Coupling
This protocol is based on established procedures for analogous bromo-chloro-heterocycles and should be optimized for specific substrates.
-
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-4-chloro-2-(methylthio)pyrimidine, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Table 2: Representative Conditions for Sonogashira Coupling of Structurally Similar Bromo-Chloro-Heterocycles
| Entry | Alkyne | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.5) | THF | 50 | 6 | ~92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) / CuI (8) | DIPEA (3.0) | DMF | RT | 12 | ~85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (2) / CuI (4) | Et₃N (2.0) | Acetonitrile | 60 | 8 | ~89 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Caption: Catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5 position.
Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Amination
This protocol is based on established procedures for analogous bromo-chloro-heterocycles and should be optimized for specific substrates.
-
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add 5-bromo-4-chloro-2-(methylthio)pyrimidine and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Structurally Similar Bromo-Chloro-Heterocycles
| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro position is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This provides a complementary method for functionalization, often with amines.
Experimental Protocol: Generalized Procedure for Amination via SNAr
-
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv, if the amine is used as its salt)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-4-chloro-2-(methylthio)pyrimidine in a suitable solvent.
-
Add the amine nucleophile and a base if necessary.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Table 4: Representative Conditions for SNAr with Amines on Structurally Similar Chloro-Pyrimidines
| Entry | Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Et₃N (2.0) | Ethanol | 80 | 12 | ~95 |
| 2 | Piperidine | - | Isopropanol | 90 | 10 | ~93 |
| 3 | 4-Methylaniline | DIPEA (1.5) | DMF | 110 | 18 | ~80 |
Note: The data in this table is based on reactions with structurally similar chloro-pyrimidines and should be considered as a starting point for optimization.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a valuable and versatile intermediate that allows for selective functionalization through a variety of modern synthetic methodologies. The protocols and data presented in these application notes, based on established procedures for analogous compounds, provide a solid foundation for researchers to develop efficient and selective syntheses of novel pyrimidine derivatives for applications in drug discovery and materials science. It is recommended to perform small-scale optimization studies for any new substrate combination to achieve the desired outcome.
References
Application Notes and Protocols: The Role of 5-Bromo-4-chloro-2-(methylthio)pyrimidine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a versatile heterocyclic building block with significant potential in the discovery and development of novel antiviral agents. Its unique substitution pattern, featuring reactive sites at the 2, 4, and 5-positions, allows for diverse chemical modifications, making it an ideal scaffold for generating libraries of compounds for antiviral screening. This document provides an overview of its application, summarizes key antiviral activity data of its derivatives, and offers detailed protocols for relevant experimental procedures. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral effects against various viruses such as influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV).[1]
Rationale for Use in Antiviral Drug Discovery
The pyrimidine core is a fundamental component of nucleobases, making pyrimidine analogs prime candidates for interfering with viral replication processes. The presence of a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position of 5-Bromo-4-chloro-2-(methylthio)pyrimidine offers several advantages for medicinal chemistry:
-
Multiple Reactive Sites: The chloro and bromo substituents can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: Modifications at these positions can fine-tune the lipophilicity, electronic properties, and steric profile of the resulting molecules, which can impact their target binding, cell permeability, and metabolic stability.
-
Scaffold for Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other heterocyclic systems known to possess antiviral activity.
Potential Mechanisms of Antiviral Action
Derivatives of 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be designed to target various stages of the viral life cycle. The primary antiviral mechanisms for pyrimidine-based compounds generally fall into two categories:
-
Inhibition of Viral Enzymes: Many antiviral drugs are nucleoside or non-nucleoside inhibitors that target viral polymerases (RNA-dependent RNA polymerase, reverse transcriptase) or proteases, which are essential for viral replication.[2][3][4][5] The pyrimidine scaffold can be elaborated to mimic natural nucleosides or to bind to allosteric sites on these viral enzymes.
-
Inhibition of Host Cell Factors: Some antiviral compounds act on host cell proteins that are crucial for viral replication. For pyrimidine analogs, a key target is the de novo pyrimidine biosynthesis pathway.[6][7][8][9][10][11] By inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines, thereby hindering the synthesis of viral nucleic acids.[6][7][9]
Antiviral Activity of Derivatives
Table 1: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives against Human Coronavirus 229E (HCoV-229E) [12]
| Compound | Structure | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7a | N²-[2-(diethylamino)ethyl]-N⁵-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine | 1.8 ± 0.4 | >100 | >56 |
| 7b | N²-cyclopropyl-N⁵-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine | 2.1 ± 0.9 | >100 | >48 |
| 7f | N⁵-(2,3-dihydro-1H-inden-4-yl)-N²-[2-(diethylamino)ethyl]pyrimido[4,5-d]pyrimidine-2,5-diamine | 2.8 ± 1.1 | >100 | >36 |
| Remdesivir | Reference Compound | 0.04 ± 0.01 | >10 | >250 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%. SI (Selectivity Index) = CC₅₀ / EC₅₀
Experimental Protocols
The following are detailed protocols for standard in vitro assays used to evaluate the antiviral efficacy of compounds derived from 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative (Illustrative Example)
This protocol provides a general synthetic route to a class of compounds that have demonstrated antiviral activity, illustrating the utility of the starting pyrimidine scaffold.
Caption: Synthetic workflow for antiviral pyrimidine derivatives.
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine
-
Ammonia solution (e.g., 7N in methanol)
-
Copper(I) cyanide
-
Formamide
-
Appropriate aryl boronic acid or amine for final coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Amination: Dissolve 5-Bromo-4-chloro-2-(methylthio)pyrimidine in a suitable solvent and treat with an ammonia solution. Heat the reaction mixture until the starting material is consumed (monitor by TLC). Purify the resulting 4-amino-5-bromo-2-(methylthio)pyrimidine.
-
Cyanation: React the product from step 1 with copper(I) cyanide in a high-boiling point solvent like DMF or NMP at elevated temperature to introduce the cyano group at the 5-position.
-
Ring Closure: Heat the resulting 4-amino-5-cyano-2-(methylthio)pyrimidine in formamide to construct the fused pyrimido[4,5-d]pyrimidine ring system.
-
Functionalization: Utilize the remaining reactive sites (e.g., the methylthio group can be oxidized to a better leaving group, or the bromine can be used in cross-coupling) for further diversification. For example, perform a Suzuki or Buchwald-Hartwig coupling reaction with an appropriate aryl boronic acid or amine to introduce desired substituents.
-
Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization. Characterize the product by NMR, mass spectrometry, and HPLC.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.[13][14][15][16][17][18]
Caption: Workflow for the CPE inhibition assay.
Materials:
-
Susceptible host cell line (e.g., MRC-5 for HCoV-229E)
-
Virus stock (e.g., HCoV-229E)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound and reference antiviral (e.g., Remdesivir)
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., Crystal Violet solution or MTS reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound and the reference drug in cell culture medium. Add the diluted compounds to the cell monolayer. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Virus Infection: Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI) that causes significant CPE within 3-5 days.
-
Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line.
-
Assessment of CPE: After the incubation period, visually inspect the plates for CPE. Quantify cell viability using a suitable method. For Crystal Violet staining, fix and stain the cells, then solubilize the dye and measure the absorbance. For MTS assays, add the reagent and measure the absorbance after a short incubation.
-
Data Analysis: Calculate the percentage of cell viability compared to the cell control. Determine the EC₅₀ and CC₅₀ values by plotting the data and using a non-linear regression analysis.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[19][20][21][22][23][24]
Caption: Workflow for the plaque reduction assay.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock
-
Test compound
-
Semi-solid overlay medium (e.g., medium containing agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Infection: Infect a confluent monolayer of host cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a suitable fixative and then stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ is the concentration that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.[19][25][26][27]
Caption: Workflow for the virus yield reduction assay.
Materials:
-
Host cells
-
Virus stock
-
Test compound
-
Equipment for virus titration (plaque assay or TCID₅₀)
Procedure:
-
Infection and Treatment: Infect host cells at a high multiplicity of infection (MOI) in the presence of different concentrations of the test compound.
-
Incubation: Incubate the cultures for a period that allows for one complete viral replication cycle.
-
Harvest: At the end of the incubation period, harvest the cell culture supernatant and/or the cells (depending on whether the virus is released or cell-associated).
-
Titration: Determine the titer of the infectious virus in the harvested material using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the virus titers from the compound-treated cultures to the untreated virus control to determine the extent of inhibition of virus production.
Conclusion
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a valuable and versatile starting material for the synthesis of novel antiviral compounds. The presence of multiple reactive sites on the pyrimidine ring allows for extensive chemical exploration to optimize antiviral potency and selectivity. The provided protocols for key antiviral assays will enable researchers to effectively screen and characterize new chemical entities derived from this promising scaffold in the ongoing search for effective antiviral therapies. Further investigation into derivatives of this compound is warranted to explore their full potential against a broad range of viral pathogens.
References
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Drugs Targeting Viral Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pblassaysci.com [pblassaysci.com]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. ibtbioservices.com [ibtbioservices.com]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. labinsights.nl [labinsights.nl]
Application Notes and Protocols for the Synthesis of 2,4,5-Trisubstituted Pyrimidines from 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The ability to precisely introduce various substituents at specific positions of the pyrimidine ring is crucial for the development of novel drug candidates with desired pharmacological profiles. 5-Bromo-4-chloro-2-(methylthio)pyrimidine is a versatile starting material for the synthesis of 2,4,5-trisubstituted pyrimidines due to the differential reactivity of its three functional groups. This document provides detailed application notes and protocols for the sequential and selective functionalization of this substrate, enabling the synthesis of a diverse range of pyrimidine derivatives.
The synthetic strategy hinges on the tiered reactivity of the substituents:
-
C-5 Position (Bromo group): The carbon-bromine bond is the most reactive site towards palladium-catalyzed cross-coupling reactions, allowing for selective initial functionalization.[1][2]
-
C-4 Position (Chloro group): Following the substitution at C-5, the chloro group at the C-4 position can be replaced via nucleophilic aromatic substitution (SNAr).[3][4]
-
C-2 Position (Methylthio group): The 2-(methylthio) group can be oxidized to a highly reactive 2-(methylsulfonyl) group, which then serves as an excellent leaving group for the introduction of a third substituent via nucleophilic substitution.[5][6]
This sequential approach provides a robust platform for the synthesis of a wide array of 2,4,5-trisubstituted pyrimidines.
Synthetic Strategy Overview
The overall synthetic workflow for the preparation of 2,4,5-trisubstituted pyrimidines from 5-bromo-4-chloro-2-(methylthio)pyrimidine is depicted below. This strategy allows for the introduction of a wide variety of substituents at each position, leading to a diverse library of compounds for screening and development.
Figure 1: General synthetic workflow for the preparation of 2,4,5-trisubstituted pyrimidines.
Step 1: Selective Functionalization at the C-5 Position
The initial and most selective transformation is the palladium-catalyzed cross-coupling reaction at the C-5 position, taking advantage of the higher reactivity of the C-Br bond compared to the C-Cl bond.[1][7] Three common and powerful methods for this are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Data Presentation: C-5 Cross-Coupling Reactions
| Reaction Type | Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 4-12 | 80-95[2] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%) | Et₃N (2.0 equiv) | THF | RT - 50 | 3-16 | 75-90[8][9] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100-110 | 12-24 | 70-90[7][10] |
Experimental Protocols: C-5 Functionalization
Protocol 1.1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 5-bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Figure 2: Experimental workflow for Suzuki-Miyaura coupling at C-5.
Protocol 1.2: Sonogashira Coupling
-
To a dry, inert-atmosphere flask, add 5-bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent such as THF, followed by an amine base like triethylamine (Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion (typically 3-16 hours), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.[8][11]
Protocol 1.3: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene, followed by 5-bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv) and the desired amine (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the product by flash column chromatography.[7][12]
Step 2: Nucleophilic Aromatic Substitution at the C-4 Position
After successful functionalization at C-5, the chloro substituent at C-4 becomes the target for the next substitution. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.
Data Presentation: C-4 Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF or NMP | 80-120 | 2-12 | 70-90[4] |
| Alcohol (as alkoxide) | NaH | THF | RT - 60 | 1-6 | 75-95 |
| Thiol (as thiolate) | K₂CO₃ | DMF | RT - 80 | 1-4 | 80-98 |
Experimental Protocol: C-4 Amination
-
In a round-bottom flask, dissolve the 5-substituted-4-chloro-2-(methylthio)pyrimidine (1.0 equiv) in a suitable solvent (e.g., DMF).
-
Add the amine nucleophile (1.2-1.5 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Step 3 & 4: Functionalization at the C-2 Position via Oxidation and Substitution
The final step in constructing the 2,4,5-trisubstituted pyrimidine involves the modification and subsequent displacement of the 2-(methylthio) group. This is a two-step process: oxidation of the sulfide to a sulfone, followed by nucleophilic substitution of the resulting methylsulfonyl group, which is an excellent leaving group.[5][6]
Experimental Protocols: C-2 Functionalization
Protocol 3.1: Oxidation of the 2-(Methylthio) Group
-
To a solution of the 4,5-disubstituted-2-(methylthio)pyrimidine (1.0 equiv) in a mixture of dichloromethane and methanol, add a solution of Oxone® (potassium peroxymonosulfate, 2.2 equiv) in water portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the 2-(methylsulfonyl)pyrimidine, which can often be used in the next step without further purification.
Protocol 4.1: Nucleophilic Substitution of the 2-(Methylsulfonyl) Group
-
Dissolve the 4,5-disubstituted-2-(methylsulfonyl)pyrimidine (1.0 equiv) in a suitable solvent such as DMF or THF.
-
Add the desired nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-2.0 equiv). For less reactive nucleophiles, a base such as K₂CO₃ or NaH may be required.
-
Heat the reaction mixture to 60-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 1-8 hours).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final 2,4,5-trisubstituted pyrimidine product by flash column chromatography or recrystallization.[5][6]
Figure 3: Workflow for the functionalization of the C-2 position.
By following these detailed protocols, researchers can effectively synthesize a wide range of novel 2,4,5-trisubstituted pyrimidines for various applications in drug discovery and materials science. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates and nucleophiles to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic substitution in a series of 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in pharmaceutical and materials science for the synthesis of arylamines. The substrate, 5-Bromo-4-chloro-2-(methylthio)pyrimidine, possesses two distinct halogen atoms, presenting an opportunity for selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective amination, a strategic advantage in the synthesis of complex molecules.
Principle of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. Consequently, the C-Br bond at the 5-position of the pyrimidine ring is significantly more reactive than the C-Cl bond at the 4-position. This inherent reactivity difference can be exploited to achieve selective amination at the C5-position, leaving the C4-chloro substituent available for subsequent transformations. Careful selection of the palladium precursor, ligand, base, and reaction temperature is crucial to ensure high chemoselectivity.
Experimental Overview
The general workflow for the selective Buchwald-Hartwig amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine at the C5-position involves the reaction of the pyrimidine substrate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base in an inert solvent.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Reaction Parameters
Based on protocols for structurally similar dihalogenated pyrimidines, the following tables summarize suggested starting conditions for the selective amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine. Optimization may be necessary to achieve the best results for specific amine coupling partners.
Table 1: Recommended Catalyst Systems and Bases
| Palladium Precursor | Ligand | Base |
| Pd₂(dba)₃ | XPhos | NaOtBu |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ |
| XPhos Pd G3 | K₃PO₄ |
Table 2: Suggested Reaction Conditions with Various Amines (based on analogous substrates)
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| Benzylamine | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Note: The quantitative yield data presented is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization for 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Detailed Experimental Protocol
This protocol provides a general procedure for the selective Buchwald-Hartwig amination at the C5-position of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Materials:
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
TLC plates and/or LC-MS for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, 5-Bromo-4-chloro-2-(methylthio)pyrimidine, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for approximately 10 minutes to ensure proper mixing, then heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until consumption of the starting material is observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a valuable intermediate in the synthesis of novel compounds for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the Suzuki coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine?
The principal challenge is achieving chemoselectivity. This substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C4 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.[1]
Q2: Which position is expected to react first, the C5-Br or the C4-Cl?
The C5-Br bond is more reactive and is expected to undergo oxidative addition to the palladium catalyst preferentially over the C4-Cl bond.[1][2] The electron-deficient nature of the pyrimidine ring enhances the reactivity of both halogens compared to their carbocyclic analogs.[3][4]
Q3: What are the most common side reactions that lead to low yield?
Several side reactions can contribute to a low yield of the desired product:
-
Homocoupling: The boronic acid reagent can couple with itself to form a biaryl byproduct.[5][6]
-
Protodeboronation: The boronic acid can be protonated and cleaved, removing it from the catalytic cycle.[6][7]
-
Dehalogenation: The starting material can lose its halogen atom(s) without undergoing coupling.[6][8]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.[6]
-
Reaction at the C-Cl position: Under forcing conditions, coupling at the less reactive C-Cl bond can occur, leading to a mixture of products.
Q4: How critical is it to maintain an inert atmosphere?
Maintaining an inert atmosphere (e.g., using Argon or Nitrogen) is crucial.[9][10] The palladium(0) catalyst is sensitive to oxygen, and failure to exclude air can lead to catalyst oxidation and deactivation, resulting in a low or no yield.
Troubleshooting Guide
Problem: Low or No Product Yield
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Substitution of Pyrimidines
Welcome to the technical support center for the nucleophilic substitution of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during their experiments.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues you might encounter during the nucleophilic substitution of pyrimidines.
Issue 1: Formation of a Mixture of Regioisomers
Q1: I am performing a nucleophilic substitution on a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine) and obtaining a mixture of isomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common challenge in the nucleophilic aromatic substitution (SNAr) of pyrimidines with multiple leaving groups. The inherent electronic properties of the pyrimidine ring dictate that the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. However, this selectivity can be influenced by several factors.
Troubleshooting Steps:
-
Understand the Inherent Reactivity: For many 2,4-disubstituted pyrimidines, nucleophilic attack preferentially occurs at the C4 position.[1]
-
Choice of Nucleophile: The nature of the nucleophile can significantly impact regioselectivity. For instance, while secondary amines typically favor substitution at the C4 position of 2,4-dichloro-5-nitropyrimidine, the use of tertiary amines can lead to excellent selectivity for the C2 position.[2][3]
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base can influence the reaction outcome. For example, using n-butanol with diisopropylethylamine (DIPEA) can favor the formation of a single product with substitution at the 4th position.[1]
-
Lewis Acids: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can help direct amine nucleophiles toward preferential substitution at the C2 position.
-
-
Substituent Effects: Electron-donating groups on the pyrimidine ring can alter the electronic distribution and thus the preferred site of nucleophilic attack. For 2,4-dichloropyrimidines with an electron-donating group at C6, SNAr reactions can proceed preferentially at C2.[4]
Quantitative Data on Regioselectivity:
The regioselectivity of amination on 2,4-dichloro-5-nitropyrimidine is highly dependent on the nature of the amine nucleophile.
| Nucleophile | Product Ratio (C4-substituted : C2-substituted) | Reference |
| Diethylamine | 10 : 0.2 (with 1.6 parts disubstituted) | [3] |
| Triethylamine | Predominantly C2-substituted product | [2][3] |
Issue 2: Formation of Disubstituted Byproducts
Q2: I am trying to perform a monosubstitution on a dichloropyrimidine, but I am getting a significant amount of the disubstituted product. How can I improve the selectivity for monosubstitution?
A2: The formation of disubstituted products is a common side reaction when the starting pyrimidine has more than one leaving group. The monosubstituted product can sometimes be more reactive than the starting material, leading to a second substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess of the nucleophile will favor disubstitution.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the monosubstituted product. The activation energy for the second substitution may be higher, so a lower temperature can disfavor this follow-on reaction.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can help to minimize disubstitution.
-
Choice of Base: The base used can influence the outcome. A bulky, non-nucleophilic base is often preferred.
Experimental Protocol to Minimize Disubstitution:
A general procedure for the selective monoamination of 4,6-dichloropyrimidine involves carefully controlling the reaction conditions.
Materials:
-
4,6-Dichloropyrimidine
-
Amine (e.g., adamantane-containing amine)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.
-
Add the amine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed and before significant formation of the disubstituted product, quench the reaction.
-
Purify the product using column chromatography to separate the monosubstituted product from any unreacted starting material and disubstituted byproduct.[5][6]
Issue 3: Hydrolysis or Solvolysis of the Starting Material
Q3: My reaction is producing a significant amount of a byproduct that appears to be the result of a reaction with the solvent or trace water. How can I prevent this?
A3: Hydrolysis (reaction with water) or solvolysis (reaction with an alcohol solvent) of the starting chloropyrimidine is a common side reaction, leading to the formation of hydroxypyrimidines or alkoxypyrimidines, respectively.[7][8] This is particularly prevalent under acidic or basic conditions and at elevated temperatures.[9]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Purging the reaction vessel with an inert gas like argon or nitrogen can help to exclude atmospheric moisture.[8][10]
-
Choice of Solvent: If solvolysis is an issue with alcohol-based solvents, switch to a non-nucleophilic aprotic solvent such as dioxane, toluene, or dimethylformamide (DMF).[8]
-
Control of pH: If the reaction is acid-catalyzed, using a minimal amount of acid can help to reduce competing solvolysis.[9]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize these side reactions.
Quantitative Data on Solvolysis:
In the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the choice of solvent can impact the extent of solvolysis.
| Solvent | Solvolysis Product Formation | Reference |
| Methanol | 5% after 22 hours | [9] |
| Water, Ethanol, 2-Propanol | Not noted | [9] |
Issue 4: Observation of Ring-Opened Products
Q4: I have identified byproducts that suggest the pyrimidine ring has opened. What causes this and how can it be avoided?
A4: Pyrimidine ring opening can occur under the influence of strong nucleophiles or with highly activated pyrimidine rings. The initial nucleophilic attack can lead to the formation of an intermediate that undergoes ring cleavage. These open-chain intermediates can sometimes recyclize to form different heterocyclic systems.
Troubleshooting Steps:
-
Nucleophile Strength: This side reaction is more common with very strong nucleophiles like amide ions. If possible, consider using a less potent nucleophile.
-
Reaction Conditions: Drastic conditions, such as high temperatures, can promote ring-opening. Milder reaction conditions should be employed whenever feasible.
-
Pyrimidine Activation: Pyrimidine rings with strong electron-withdrawing groups are more susceptible to ring opening. If your substrate is highly activated, careful control of reaction conditions is crucial.
Experimental Protocols
Protocol 1: Selective Monosubstitution of 2,4-Dichloropyrimidine with an Amine
This protocol is designed to favor the monosubstitution at the C4 position while minimizing the formation of the C2-substituted isomer and the disubstituted product.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Secondary Amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol (anhydrous)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine and anhydrous n-butanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the secondary amine, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to separate the desired C4-monosubstituted product from the C2-isomer and any disubstituted byproduct.[11]
Visualizations
Logical Flowchart for Troubleshooting Nucleophilic Substitution on Dichloropyrimidines
Caption: Troubleshooting workflow for common side reactions.
Reaction Pathways for Nucleophilic Substitution on 2,4-Dichloropyrimidine
Caption: Potential reaction pathways and side products.
References
- 1. Page loading... [guidechem.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysts for Pyrimidine Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed pyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Pyrimidine moieties are crucial building blocks in medicinal chemistry, and their efficient coupling is paramount for the synthesis of novel therapeutics.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during palladium-catalyzed coupling reactions of pyrimidines, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Question 1: My Suzuki-Miyaura coupling reaction with a chloropyrimidine substrate is giving a low or no yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the Suzuki coupling of chloropyrimidines are a frequent challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4][5] A systematic approach to optimizing your reaction conditions is crucial.
Troubleshooting Workflow for Low-Yield Pyrimidine Suzuki Coupling
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
Key Optimization Parameters:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient for less reactive chloropyrimidines.[4][5] Consider switching to more active systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7]
-
Base Selection: The choice of base is critical for the transmetalation step.[2] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[5][8] The solubility of the base can also play a significant role.[5]
-
Solvent System: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.[8][9] Mixtures of solvents like dioxane/water or toluene/water can be beneficial.[1][5][10]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions like protodeboronation.[4][8]
Question 2: My Buchwald-Hartwig amination of a halopyrimidine is resulting in poor conversion. What should I check first?
Answer:
For low yields in Buchwald-Hartwig aminations of pyrimidines, the catalyst system, base, and solvent are the most critical parameters to investigate.[6] The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[7][8]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-conversion Buchwald-Hartwig amination of pyrimidines.
Key Optimization Parameters:
-
Catalyst/Ligand System: Sterically hindered biarylphosphine ligands such as XPhos are often effective for these couplings.[6] Using a pre-formed palladium-ligand complex can ensure consistent catalyst activation.[6]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[6] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.[6]
-
Solvent: Anhydrous toluene is a common and effective solvent. It is crucial to ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[6]
-
Temperature: These reactions often require elevated temperatures, typically between 80-110 °C.[6] Microwave irradiation can also be employed to accelerate the reaction and improve yields.[1][6]
Frequently Asked Questions (FAQs)
Q1: Which halogen is most reactive on a dihalopyrimidine for cross-coupling reactions?
For dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition of palladium and will typically react first in Suzuki cross-coupling reactions.[4][11] The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > OTf > Cl.[8]
Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is a common side reaction where the boronic acid is converted to the corresponding arene.[4][12] This can be exacerbated by high temperatures and the choice of base.[4] To minimize this:
-
Consider using more stable boronic esters, such as pinacol esters.[8]
-
Optimize the reaction temperature, as lower temperatures can sometimes reduce the rate of protodeboronation.[8]
-
Carefully select the base, as some bases can promote this side reaction more than others.[4]
Q3: My reaction mixture is turning black, and I'm getting a low yield. What does this indicate?
The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition or deactivation.[8] This can be caused by several factors:
-
Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[7][8] Using bulky, electron-rich phosphine ligands can help shield the palladium and prevent this.[7][8]
-
High Temperatures: Excessive heat can cause the catalyst to decompose.[8]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[4][5][9]
Q4: Can microwave irradiation be beneficial for pyrimidine coupling reactions?
Yes, microwave-assisted synthesis can offer significant advantages, including drastically reduced reaction times (often from hours to minutes), improved yields, and enhanced reproducibility.[1][11] It is a valuable tool for rapid reaction optimization.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different catalysts, solvents, and bases on the yield of Suzuki-Miyaura coupling reactions with pyrimidine substrates.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]
Table 2: Solvent Mixture Screening for Suzuki Coupling [1]
| Solvent | Yield (%) |
| 1,4-Dioxane/H₂O | 65 |
| Toluene/H₂O | 55 |
| DME/H₂O | 62 |
| THF/H₂O | 48 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[1]
Table 3: Base Screening for Suzuki Coupling [8]
| Base | General Characteristics |
| Na₂CO₃, K₂CO₃ | Commonly used, effective for many substrates. |
| K₃PO₄, Cs₂CO₃ | Milder conditions, compatible with a wider range of functional groups. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Bromo-4-chloro-2-(methylthio)pyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-Bromo-4-chloro-2-(methylthio)pyrimidine. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 5-Bromo-4-chloro-2-(methylthio)pyrimidine?
A1: The compound has two primary sites for substitution: the C4-chloro and C5-bromo positions. The electron-deficient nature of the pyrimidine ring activates both halogen atoms for nucleophilic attack and palladium-catalyzed cross-coupling reactions.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position is generally more reactive than the C4-chloro position, allowing for selective functionalization at C5.[1]
Q3: Is it possible to achieve substitution at the C4-chloro position?
A3: Yes, substitution at the C4-chloro position is possible. Nucleophilic Aromatic Substitution (SNAr) reactions often favor the C4 position. For palladium-catalyzed couplings, reaction at the C4-chloro position can be achieved, sometimes after the C5 position has reacted, often requiring more forcing conditions or specialized catalyst systems with bulky, electron-rich phosphine ligands.[2]
Q4: How does the 2-(methylthio) group influence the reactivity?
A4: The methylthio (S-CH3) group at the C2-position can influence the electronic properties of the pyrimidine ring. It can also be a site for further modification, such as oxidation to a sulfoxide or sulfone, which can in turn alter the reactivity of the molecule.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low to No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Use a pre-catalyst for more reliable generation of the active catalytic species. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).[2] |
| Poor Quality Boronic Acid | Use high-purity boronic acid; consider recrystallization if purity is questionable. Protodeborylation (loss of the boronic acid group) can be an issue; ensure anhydrous conditions. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often a robust choice for heteroaryl halides.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and decomposition. Typical temperatures range from 80-110 °C.[4] |
| Solvent Effects | Ensure solvents are anhydrous and degassed. Common solvent systems include mixtures of dioxane/water or toluene/water.[5] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[6] |
| Protodebromination | This suggests the presence of protic impurities like water. Ensure all reagents and solvents are strictly anhydrous. |
| Reaction at C4-Chloro Position | If disubstitution is observed, the reaction temperature may be too high or the catalyst system too reactive. Lower the temperature and consider a less reactive catalyst/ligand combination to improve selectivity for the C5-bromo position. |
| Homocoupling of Boronic Acid | This can be exacerbated by the presence of oxygen. Rigorous degassing is crucial. Adjusting the stoichiometry of the boronic acid (e.g., using 1.1-1.2 equivalents) can also help. |
Buchwald-Hartwig Amination
Issue 1: Low Reaction Conversion
| Possible Cause | Recommended Solution |
| Catalyst Inactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. Use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can mitigate this.[2][4] |
| Inappropriate Base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) often leads to higher reaction rates, while cesium carbonate (Cs₂CO₃) offers good functional group tolerance.[7][8] |
| Suboptimal Temperature | Screen temperatures, typically in the range of 80-120 °C. For less reactive amines, higher temperatures may be necessary. |
| Poor Quality Reagents | Ensure the amine is pure and the solvents are anhydrous and degassed. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. |
Issue 2: Decomposition of Starting Material or Product
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Excessive heat can lead to decomposition. Monitor the reaction closely by TLC or LC-MS and aim for the lowest effective temperature. |
| Base Sensitivity | Some functional groups on the amine coupling partner may be sensitive to the strong bases used. Consider a weaker base like K₃PO₄, although this may require longer reaction times or a more active catalyst system.[8] |
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Lack of Reactivity
| Possible Cause | Recommended Solution |
| Poor Nucleophile | If using a weak nucleophile, consider using a stronger one or adding a base to increase its nucleophilicity. |
| Insufficient Temperature | SNAr reactions on pyrimidines often require heating. Gradually increase the temperature while monitoring the reaction. Temperatures can range from room temperature to reflux, depending on the nucleophile and solvent.[4] |
| Unsuitable Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[4] |
Issue 2: Poor Regioselectivity (Substitution at C5-Bromo instead of C4-Chloro)
| Possible Cause | Recommended Solution |
| Reaction Conditions | While SNAr typically favors the C4 position in dihalopyrimidines, a highly reactive nucleophile or high temperatures might lead to a mixture of products. To favor substitution at C4, use milder conditions (lower temperature) if possible. |
| Nature of the Nucleophile | The regioselectivity can be influenced by the nucleophile. Screening different nucleophiles may be necessary to achieve the desired outcome. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a general starting point and may require optimization for specific substrates.
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Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a ligand such as SPhos or XPhos (2-4 mol%) can be used.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Reaction: Heat the mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol is a general starting point and may require optimization.
-
Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[4]
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Reagent Addition: Under a positive pressure of inert gas, add 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
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Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[7]
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
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Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol is a general guideline and will likely require optimization based on the specific nucleophile.
-
Preparation: In a round-bottom flask, dissolve 5-Bromo-4-chloro-2-(methylthio)pyrimidine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.). If the amine is used as its salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).[4]
-
Reaction: Heat the reaction mixture. The temperature will depend on the nucleophile's reactivity and can range from 50 °C to reflux (typically 80-120 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, pour the reaction mixture into water and extract with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | 2-5 mol% loading is common. |
| Ligand | PPh₃, SPhos, XPhos | Bulky biarylphosphine ligands can improve yields for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Typically a 4:1 to 10:1 ratio of organic solvent to water. |
| Temperature | 80 - 110 °C | Optimization is often required. |
| Typical Yield | 60 - 95% | Highly dependent on substrates and optimized conditions. |
| (Note: Data is compiled from protocols for structurally similar bromo-chloro-heterocycles and should be used as a starting point for optimization.) |
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
| Parameter | Typical Range/Conditions | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% loading. |
| Ligand | XPhos, RuPhos, BINAP | 1.2-2 times the mol% of the palladium source. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.4-2.0 equivalents. NaOtBu is generally more reactive. |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive amines. |
| Typical Yield | 70 - 98% | Highly dependent on substrates and optimized conditions. |
| (Note: Data is compiled from protocols for structurally similar bromo-chloro-heterocycles and should be used as a starting point for optimization.) |
Signaling Pathway and Experimental Workflow
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a valuable building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[3][9] A key target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme critical for cell cycle progression.[3] Inhibitors synthesized from this pyrimidine scaffold can block the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
CDK2 Signaling Pathway in G1/S Phase Transition
The following diagram illustrates the role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle and how its inhibition can lead to cell cycle arrest.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint and the effect of a pyrimidine-based inhibitor.
General Experimental Workflow for Reaction Troubleshooting
When encountering issues such as low yield or side product formation, a systematic approach to troubleshooting is recommended. The following workflow provides a logical sequence for optimizing a reaction.
Caption: A logical workflow for troubleshooting and optimizing challenging pyrimidine coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-2-(methylthio)pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-4-chloro-2-(methylthio)pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for 5-Bromo-4-chloro-2-(methylthio)pyrimidine derivatives?
A1: The most common methods for purifying these derivatives are recrystallization and silica gel column chromatography. Recrystallization is often attempted first, especially if the crude product is relatively clean. Column chromatography is employed for separating complex mixtures or achieving very high purity.
Q2: What is a good starting solvent for the recrystallization of 5-Bromo-4-chloro-2-(methylthio)pyrimidine?
A2: For the related isomer, 5-bromo-2-chloro-4-(methylthio)pyrimidine, recrystallization from hexane has been reported to be effective, yielding the pure product.[1] For other derivatives, common solvents to test include ethanol, methanol, isopropanol, or mixtures with water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
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Using a larger volume of solvent.
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Slowing down the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
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Scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
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Adding a seed crystal of the pure compound if available.
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Trying a different solvent or a solvent mixture.
Q4: What is a typical solvent system for column chromatography of these compounds?
A4: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is standard for these types of compounds on a silica gel column. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.25-0.35 for the desired compound. For related compounds, a hexane/ethyl acetate gradient is commonly used.[2]
Q5: What are potential impurities I should be aware of?
A5: Impurities can arise from starting materials or side reactions. A common precursor is 5-bromo-2,4-dichloropyrimidine. Incomplete reaction during the introduction of the methylthio group can leave this starting material in your crude product. Other potential impurities include isomers or products from undesired side reactions, which will depend on the specific synthetic route used.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Problem: Low recovery of the purified product after recrystallization.
| Potential Cause | Solution |
| Too much solvent was used. | Concentrate the filtrate and attempt to recover a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Heat the filtration apparatus (funnel, filter paper, and receiving flask) before use. Use a slight excess of hot solvent to prevent crystallization in the funnel. |
Column Chromatography Issues
Problem: My compound is streaking on the TLC plate and the column.
| Potential Cause | Solution |
| Overloading of sample. | Apply a more dilute solution to the TLC plate or load less crude material onto the column. |
| The compound is highly polar or has acidic/basic properties. | Add a small amount of a modifier to your eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds (amines), adding ~0.1% triethylamine or pyridine can improve peak shape. |
| The compound is sparingly soluble in the eluent. | Consider "dry loading": dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |
Problem: Poor separation between my product and an impurity.
| Potential Cause | Solution |
| Inappropriate solvent system. | Re-optimize the eluent system using TLC with different solvent mixtures and ratios to maximize the difference in Rf values (ΔRf) between your product and the impurity. |
| Isocratic elution is not effective. | Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help elute the less polar impurity first, followed by your compound of interest. |
| Column was packed improperly. | Ensure the column is packed uniformly without cracks or air bubbles, which can cause channeling and lead to poor separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the reported purification of 5-bromo-2-chloro-4-(methylthio)pyrimidine.[1]
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently with stirring until the compound completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold hexane.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent. A reported yield for this process is approximately 70%.[1]
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol that should be optimized for the specific derivative.
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Eluent Selection: Using TLC, determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of ~0.25-0.35 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a uniform bed. Do not let the column run dry.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions, applying gentle air pressure to control the flow rate. If using a gradient, gradually increase the proportion of the more polar solvent.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table summarizes reported data for a closely related isomer. Researchers should aim to generate similar data for their specific derivative to compare purification efficiencies.
| Compound | Purification Method | Solvent/Eluent | Reported Yield |
| 5-Bromo-2-chloro-4-(methylthio)pyrimidine | Recrystallization | Hexane | 70%[1] |
Visual Guides
Caption: General workflow for the purification and analysis of pyrimidine derivatives.
References
Technical Support Center: Suzuki Reactions with Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Suzuki-Miyaura cross-coupling reactions involving pyrimidine moieties, with a specific focus on avoiding homo-coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of pyrimidine Suzuki reactions, and why is it a significant problem?
A1: Homo-coupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., pyrimidine boronic acid) react to form a symmetrical bipyrimidine byproduct. This is particularly problematic as it consumes the valuable pyrimidine starting material, leading to a reduced yield of the desired cross-coupled product. Furthermore, the resulting homo-coupled byproduct often has similar polarity to the target molecule, which can complicate purification efforts.
Q2: What are the primary causes of homo-coupling in my pyrimidine Suzuki reaction?
A2: The formation of homo-coupling byproducts is primarily attributed to two main factors:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homo-coupling of the boronic acid.
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Palladium(II) Precatalysts: When using a Pd(II) precatalyst, if the initial reduction to the active Pd(0) state is not efficient, the remaining Pd(II) can directly mediate the homo-coupling reaction.
Q3: How do the nitrogen atoms in the pyrimidine ring affect the Suzuki coupling reaction and the potential for homo-coupling?
A3: The nitrogen atoms in the pyrimidine ring are electron-withdrawing and can act as ligands, coordinating to the palladium catalyst. This coordination can sometimes deactivate the catalyst, leading to slower reaction rates and potentially increasing the likelihood of side reactions like homo-coupling.[1] The position of the halogen or boronic acid on the pyrimidine ring also significantly influences its reactivity.
Q4: Can the choice of boronic acid derivative impact the extent of homo-coupling?
A4: Yes, the stability of the organoboron reagent is crucial. While boronic acids are commonly used, they can be susceptible to side reactions. More stable derivatives, such as pinacol esters or MIDA boronates, are often employed to overcome challenges associated with heteroaryl boronic acids, including pyrimidines. These more stable forms can help to minimize side reactions like protodeboronation and homo-coupling.
Q5: Is microwave irradiation a viable method for reducing homo-coupling in pyrimidine Suzuki reactions?
A5: Microwave-assisted procedures can be highly effective for pyrimidine Suzuki couplings. The rapid heating often leads to significantly shorter reaction times. This can sometimes improve yields and minimize the formation of side products by reducing the overall time the reaction components are exposed to high temperatures, which can contribute to catalyst decomposition and side reactions.
Troubleshooting Guides
This section provides specific advice for common experimental issues related to homo-coupling in pyrimidine Suzuki reactions.
Problem: I am observing a significant amount of a symmetrical bipyrimidine byproduct in my reaction.
| Potential Cause | Troubleshooting & Optimization |
| Oxygen in the Reaction Mixture | Ensure a strictly inert atmosphere. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Assemble your reaction glassware under a positive flow of inert gas. |
| Inefficient Precatalyst Reduction | If using a Pd(II) precatalyst, consider adding a reducing agent to facilitate the formation of the active Pd(0) species. Alternatively, switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. |
| Suboptimal Catalyst/Ligand Combination | The choice of catalyst and ligand is critical. For challenging substrates like pyrimidines, standard catalysts may not be optimal. Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can promote efficient cross-coupling and suppress side reactions. |
| Incorrect Base Selection | The base plays a crucial role in the transmetalation step. The strength and type of base can influence the reaction outcome. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. For pyrimidine substrates, a stronger base is often more effective. |
| Reaction Temperature and Time | High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side products. If possible, try running the reaction at a lower temperature for a longer period or use microwave irradiation for shorter reaction times. |
| Stoichiometry of Reactants | The ratio of the pyrimidine halide to the boronic acid can influence the extent of homo-coupling. In some cases, using a slight excess of the pyrimidine halide can help to favor the cross-coupling pathway. |
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines. While direct quantification of homo-coupling is often not reported, lower yields can be indicative of competing side reactions.[2]
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [3] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [3] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [3] |
Table 2: Solvent Screening for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Solvent | Temperature (°C) | Yield (%) | Notes |
| Toluene | 80 | 35 | Moderate yield. |
| Dioxane | 80 | 45 | Good yield. |
| DME | 80 | 25 | Lower yield compared to other solvents. |
| Isopropanol/Water | 80 | 71 | Alcoholic solvent mixtures can offer greater reactivity.[2] |
Experimental Protocols
General Protocol for Minimizing Homo-coupling in a Pyrimidine Suzuki Reaction
This protocol provides a general procedure that may require optimization for specific substrates. The key to minimizing homo-coupling is the rigorous exclusion of oxygen.
Materials:
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Halogenated pyrimidine (1.0 equiv)
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Pyrimidine or arylboronic acid/ester (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
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Degassed solvent (e.g., dioxane, toluene, or DME/water mixture)
Procedure:
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Inert Atmosphere Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and ensure it is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
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Reagent Addition: To the flask, add the halogenated pyrimidine, boronic acid/ester, palladium catalyst, and base under a positive pressure of inert gas.
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Purging: Seal the flask and evacuate and backfill with inert gas at least three times to remove any residual oxygen.
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Solvent Addition: Add the thoroughly degassed solvent via a syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The proposed mechanism for homo-coupling in Suzuki reactions.
Caption: A troubleshooting workflow for addressing homo-coupling issues.
References
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-Bromo-4-chloro-2-(methylthio)pyrimidine?
A common and effective strategy involves a two-step process:
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Chlorination: Synthesis of the intermediate, 4-chloro-2-(methylthio)pyrimidine, from 4-hydroxy-2-(methylthio)pyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
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Bromination: Subsequent electrophilic bromination of the 4-chloro-2-(methylthio)pyrimidine intermediate at the 5-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂).
Q2: What are the critical parameters to control during the chlorination step?
The key parameters for the chlorination of 4-hydroxy-2-methylthiopyrimidines include the choice of solvent, the presence of an organic base, and the reaction temperature. It is crucial to use an inert solvent and to control the temperature to prevent side reactions.
Q3: How can I ensure regioselective bromination at the 5-position of the pyrimidine ring?
The 5-position of the pyrimidine ring is generally susceptible to electrophilic substitution. To ensure regioselectivity, it is important to use a suitable brominating agent and control the reaction conditions. For instance, using N-bromosuccinimide (NBS) in a suitable solvent often provides good selectivity for the 5-position.
Q4: What are some common side reactions to be aware of during this synthesis?
Potential side reactions include the formation of di-brominated products, hydrolysis of the chloro group back to a hydroxyl group if water is present, and incomplete chlorination in the first step. Careful control of stoichiometry and reaction conditions can minimize these side reactions.
Experimental Protocols
Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine
This protocol is adapted from a general procedure for the chlorination of 4-hydroxy-2-methylthiopyrimidines.
Materials:
-
4-hydroxy-2-methylthiopyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or another suitable hydrocarbon or ether solvent)
-
An organic base (e.g., triethylamine or pyridine)
-
Activated carbon
-
Aliphatic hydrocarbon (e.g., hexane) for precipitation
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add 4-hydroxy-2-methylthiopyrimidine and anhydrous toluene.
-
Add the organic base to the mixture.
-
From the dropping funnel, add phosphorus oxychloride dropwise while maintaining the temperature at 20-30°C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice/water.
-
Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
The crude product can be purified by distillation or crystallization. For further purification, the crude product can be treated with activated carbon, followed by precipitation with an aliphatic hydrocarbon.
Step 2: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine
This protocol is a general method for the bromination of pyrimidine derivatives.
Materials:
-
4-chloro-2-(methylthio)pyrimidine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMF)
-
Lewis acid catalyst (optional, e.g., trimethylsilyl trifluoromethanesulfonate)
Procedure:
-
In a flame-dried flask, dissolve 4-chloro-2-(methylthio)pyrimidine in the chosen anhydrous solvent.
-
Add the brominating agent (e.g., NBS) portion-wise to the solution at room temperature. The use of a Lewis acid catalyst may enhance the reaction rate.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using Br₂) or water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Bromination Conditions for Uridine Derivatives (Analogous Reaction)
| Entry | Brominating Agent (equiv.) | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | DBH (1.1) | - | CH₂Cl₂ | 28 | 95 |
| 2 | DBH (0.55) | TMSOTf (0.55) | CH₂Cl₂ | 6 | 94 |
| 3 | DBH (0.55) | TMSOTf (0.55) | CH₂Cl₂ | 2 | 100 (at 40°C) |
| 4 | DBH (0.55) | - | DMF | 8 | 100 |
*DBH: 1,3-dibromo-5,5-dimethylhydantoin; TMSOTf: trimethylsilyl trifluoromethanesulfonate. Data adapted from a study on the bromination of uridine derivatives, which can provide insights into reaction optimization.[1]
Troubleshooting Guide
Issue 1: Low yield in the chlorination step.
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are anhydrous, as moisture can decompose the phosphorus oxychloride.
-
Increase the reaction time or temperature. Monitor the reaction closely by TLC to determine the optimal endpoint.
-
Ensure an adequate amount of the organic base is used to neutralize the HCl generated during the reaction.
-
Issue 2: Formation of impurities during chlorination.
-
Possible Cause: Side reactions due to high temperatures or impurities in starting materials.
-
Troubleshooting Steps:
-
Maintain the recommended temperature during the addition of POCl₃ and during reflux.
-
Use high-purity starting materials.
-
Purify the crude product using activated carbon treatment followed by crystallization or column chromatography.
-
Issue 3: Low yield or no reaction in the bromination step.
-
Possible Cause: Insufficiently activated pyrimidine ring or inactive brominating agent.
-
Troubleshooting Steps:
-
Consider adding a Lewis acid catalyst to enhance the electrophilicity of the bromine.[1]
-
Use a fresh bottle of the brominating agent (e.g., NBS).
-
Try a different solvent. Aprotic polar solvents like DMF or acetonitrile can sometimes facilitate the reaction.
-
Issue 4: Formation of di-brominated or other side products during bromination.
-
Possible Cause: Over-bromination or reaction at other positions.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of the brominating agent. Use close to a 1:1 molar ratio of the pyrimidine to the brominating agent.
-
Add the brominating agent portion-wise at a controlled temperature to avoid localized high concentrations.
-
Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize the formation of side products.
-
Issue 5: Difficulty in purifying the final product.
-
Possible Cause: Presence of closely related impurities or unreacted starting materials.
-
Troubleshooting Steps:
-
Optimize the column chromatography conditions (e.g., solvent system, gradient).
-
Attempt recrystallization from a different solvent system.
-
If the product is an oil, consider converting it to a crystalline salt for purification, if applicable.
-
Visualizations
Caption: Proposed two-step experimental workflow for the synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Caption: Troubleshooting decision tree for the bromination step.
References
Technical Support Center: Pyrimidine Intermediate Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of pyrimidine intermediates.
Troubleshooting Guide
Issue: My pyrimidine intermediate has poor solubility or is precipitating unexpectedly.
This guide provides a systematic approach to diagnosing and resolving solubility challenges with pyrimidine intermediates. Follow the steps sequentially to identify the most effective strategy for your specific compound.
Step 1: Initial Assessment & Characterization First, accurately determine the solubility of your compound. This baseline measurement is crucial for evaluating the effectiveness of any enhancement strategy. We recommend starting with a Kinetic Solubility Assay for rapid screening, followed by a more definitive Equilibrium Solubility Assay for lead candidates.
Step 2: Simple & Rapid Interventions Before moving to more complex modifications, attempt these straightforward adjustments:
-
pH Modification: Since pyrimidines are nitrogenous heterocycles, their solubility is often pH-dependent[1][2]. The two nitrogen atoms in the pyrimidine ring have different pKa values, making their protonation state sensitive to the pH of the solution[3][4]. Systematically adjust the pH of your aqueous solution to determine if solubility improves at a specific pH range.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of nonpolar molecules by reducing the polarity of the solvent system[5]. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG)[6].
Step 3: Chemical and Structural Modification If simple interventions are insufficient, consider modifying the compound itself.
-
Salt Formation: For pyrimidine intermediates with acidic or basic functional groups, salt formation is a highly effective method to increase aqueous solubility and dissolution rates[2][5][7]. Converting the parent compound into a salt can dramatically improve its physicochemical properties[8].
-
Structural Modification (SAR):
-
Introduce Polar Groups: Adding polar functional groups can increase solubility by reducing overall lipophilicity[9].
-
Disrupt Planarity/Symmetry: Modifying the structure to disrupt molecular planarity or symmetry can reduce crystal lattice energy, which often leads to improved solubility[10][11].
-
Replace Aromatic CH with N: Replacing a carbon atom in an aromatic ring with a nitrogen atom can enhance solubility and introduce basicity, which can be useful for salt formation[9].
-
Step 4: Advanced Formulation Strategies For particularly challenging compounds, advanced formulation techniques may be necessary.
-
Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within a hydrophilic polymer carrier, can improve the apparent water solubility compared to its crystalline form[12].
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate, although it does not affect the equilibrium solubility[5][6].
This troubleshooting workflow is visualized in the diagram below.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try if my pyrimidine compound won't dissolve in my aqueous buffer? Start with the simplest methods: pH adjustment and the use of co-solvents. Pyrimidines contain basic nitrogen atoms, and their ionization state—and thus solubility—can be highly dependent on pH[1][13]. Try adjusting the pH of your buffer to see if you can protonate the ring nitrogens, which typically increases aqueous solubility. If that doesn't work, adding a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent like DMSO or ethanol can often solve the problem for initial experiments[5][6].
Q2: How do I choose the right co-solvent? The choice of co-solvent depends on the properties of your pyrimidine intermediate and the requirements of your experiment. A good starting point is to use solvents that are less toxic and commonly used in parenteral dosage forms, such as propylene glycol, ethanol, glycerin, and polyethylene glycol[6]. The goal is to reduce the polarity of the aqueous environment without causing your compound to precipitate. See the table below for a comparison of common co-solvents.
Q3: When is salt formation a good strategy? Salt formation is one of the most effective and common strategies for increasing the solubility of ionizable compounds[2][7]. If your pyrimidine intermediate has a sufficiently basic nitrogen (or an acidic substituent), it can be converted into a salt. This is particularly useful for drug development, as salt forms often have superior dissolution rates and bioavailability compared to the neutral free base or free acid[8][14].
Q4: Can changing the chemical structure of my pyrimidine intermediate help with solubility? Yes, structural modifications are a powerful tool, especially during lead optimization. Key strategies include:
-
Adding Polar Groups: Incorporating polar groups like hydroxyl (-OH) or amino (-NH2) can increase hydrogen bonding with water[9].
-
Breaking Symmetry/Planarity: Highly planar and symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which increases the energy required to dissolve them. Introducing substituents that create a twist in the molecule or break its symmetry can disrupt this packing and improve solubility[10][11].
-
Heteroatom Substitution: Replacing a C-H group in an attached aromatic ring with a nitrogen atom (creating a pyridine or other diazine ring) can reduce lipophilicity and increase solubility[9].
Q5: What is the difference between kinetic and thermodynamic solubility? Kinetic solubility is measured under conditions where the compound, initially dissolved in an organic solvent like DMSO, is added to an aqueous buffer. It measures the concentration at which the compound starts to precipitate from a supersaturated solution and is often used for high-throughput screening in early drug discovery[15][16]. Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after it has been allowed to equilibrate for an extended period (e.g., 24-48 hours)[16][17]. It is a more accurate measure and is critical for later-stage development and formulation[15].
Quantitative Data Summary
The effectiveness of different solubility enhancement techniques can be compared quantitatively. The following tables provide example data for a hypothetical pyrimidine intermediate.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent (10% v/v in PBS pH 7.4) | Solubility (µg/mL) | Fold Increase |
| None (Control) | 5 | 1.0 |
| Ethanol | 55 | 11.0 |
| Propylene Glycol | 80 | 16.0 |
| PEG 400 | 125 | 25.0 |
| DMSO | >200 | >40.0 |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer | Solubility (µg/mL) |
| pH 2.0 (HCl) | 150 |
| pH 4.5 (Acetate) | 45 |
| pH 7.4 (PBS) | 5 |
| pH 9.0 (Borate) | 3 |
Experimental Protocols
Protocol 1: Kinetic Solubility Measurement (Nephelometry)
This high-throughput method is used for rapid screening of compound solubility.[16][18]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the pyrimidine intermediate in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Addition of Buffer: Add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and 2% DMSO.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which precipitation is detected (a significant increase in light scattering) is recorded as the kinetic solubility limit.
Protocol 2: Equilibrium Solubility Measurement (Shake-Flask Method)
This method determines the thermodynamic solubility and is considered the gold standard.[19][20]
-
Sample Preparation: Add an excess amount of the solid pyrimidine intermediate (enough to ensure undissolved solid remains) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium[21]. The agitation speed should be sufficient to keep the solid suspended (e.g., 100 rpm).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Confirmation: Analyze the remaining solid using techniques like DSC or XRD to check for any solid-state transformations (e.g., polymorph changes) during the experiment[22].
Visualizations
The relationship between different categories of solubility enhancement strategies is depicted below.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpbr.in [ijpbr.in]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity of Dihalopyrimidine Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of dihalopyrimidine isomers is critical for the efficient design and synthesis of novel therapeutics and functional materials. The position of the halogen atoms on the pyrimidine ring dictates the regioselectivity and reaction rates in key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of common dihalopyrimidine isomers, supported by experimental data and detailed protocols.
The pyrimidine core is a prevalent motif in a vast array of biologically active compounds. Its electron-deficient nature makes it susceptible to nucleophilic attack, a characteristic that is further modulated by the presence and location of halogen substituents. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4/C6 > C2 > C5.[1][2] This preference is a consequence of the superior stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogens.
Comparative Reactivity in Key Transformations
The relative reactivity of dihalopyrimidine isomers is most evident in two of the most widely utilized reaction classes in modern synthetic chemistry: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of dihalopyrimidines, the regioselectivity of the reaction is a key consideration. For 2,4-dichloropyrimidine, there is a clear preference for the initial coupling to occur at the C4 position.[1][3][4] This is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the reactivity of dihalopyrimidines in this reaction is position-dependent. While extensive comparative data is less centralized, the general principles of reactivity (C4/C6 > C2) still hold, although the choice of ligand and reaction conditions can influence the regioselectivity.
Quantitative Data Summary
The following table summarizes representative yields for the mono-substitution of various dihalopyrimidine isomers in Suzuki-Miyaura and Buchwald-Hartwig reactions, as extracted from the literature. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.
| Dihalopyrimidine Isomer | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 80 | [3] |
| 2,4-Dichloropyrimidine | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Isopropanol/Toluene/H₂O | 80 | 24 | 95 | [1] |
| 4,6-Dichloropyrimidine | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 | [5] |
| 2,4-Dichloropyrimidine | Buchwald-Hartwig | Dibutylamine | Pd₂(dba)₃ / Xantphos | LiHMDS | Toluene | 100 | 16 | 95 (C4 isomer) | [2] |
| 2,5-Dibromopyridine | SNAr | Sodium ethoxide | - | - | Ethanol | MW | 0.25 | 90 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following are representative protocols for the key reactions discussed.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a study on the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[3]
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add the appropriate solvent mixture (e.g., 1,4-dioxane/water).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-140°C for 15-20 minutes.
-
Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Dihalopyrimidine
This protocol provides a general framework for the Buchwald-Hartwig amination.[7]
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Reagent Addition: To the flask, add the base (e.g., NaOt-Bu, 1.4 equivalents), the dihalopyrimidine (1.0 equivalent), and the amine (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the pyrimidine.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and heat in a preheated oil bath at 100°C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Reactivity Principles
The following diagrams illustrate the general principles of reactivity and a typical experimental workflow.
Caption: Comparative reactivity and regioselectivity of dihalopyrimidines.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Spectroscopic Confirmation of Pyrimidine Substitution Patterns
For researchers, scientists, and drug development professionals, the unambiguous determination of substitution patterns on the pyrimidine ring is a critical step in the synthesis and characterization of novel therapeutic agents and functional materials. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the definitive assignment of substituent positions on the pyrimidine scaffold. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in the laboratory.
This guide offers a robust framework for the structural elucidation of substituted pyrimidines, enabling confident progression of research and development endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁵N analyses, stands as the most powerful and informative technique for determining the precise substitution pattern on a pyrimidine ring. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are exquisitely sensitive to the electronic effects of substituents, providing a detailed map of the molecular structure.
Key Principles:
-
¹H NMR: The chemical shifts of the pyrimidine ring protons are highly diagnostic. Protons at positions 2, 4, and 6 are typically found further downfield (higher ppm) due to the deshielding effect of the two nitrogen atoms. The proton at position 5 is generally the most upfield. Substituents cause predictable upfield or downfield shifts depending on their electron-donating or electron-withdrawing nature.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic properties of the substituents. The carbons at positions 2, 4, and 6 are significantly deshielded.
-
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms within the pyrimidine ring, further aiding in the confirmation of substitution patterns.
Experimental Protocols:
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial and can influence chemical shifts.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve optimal signal dispersion.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon, simplifying the spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as the ¹³C isotope has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Data Presentation:
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Monosubstituted Pyrimidines
| Substituent (at C2) | H-4 | H-5 | H-6 |
| -H | 9.26 | 7.37 | 8.78 |
| -NH₂ | ~8.2 | ~6.4 | ~8.2 |
| -OCH₃ | ~8.6 | ~6.7 | ~8.6 |
| -Cl | ~8.8 | ~7.4 | ~8.8 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Monosubstituted Pyrimidines
| Substituent (at C2) | C-2 | C-4 | C-5 | C-6 |
| -H | 158.4 | 156.9 | 121.7 | 156.9 |
| -NH₂ | ~163 | ~158 | ~105 | ~158 |
| -OCH₃ | ~165 | ~157 | ~110 | ~157 |
| -Cl | ~160 | ~158 | ~122 | ~158 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents present in the molecule.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a substituted pyrimidine and for gaining structural insights through the analysis of its fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most commonly employed ionization techniques.
Key Principles:
-
Molecular Ion Peak (M⁺ or [M+H]⁺): The primary piece of information obtained from a mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula.
-
Fragmentation Pattern: The manner in which the molecular ion breaks down into smaller fragments is characteristic of the substitution pattern. The pyrimidine ring itself is relatively stable, so fragmentation often initiates at the substituent or involves the loss of small neutral molecules from the ring. Common fragmentation pathways include the loss of the substituent, elimination of HCN or N₂ from the ring, and retro-Diels-Alder reactions.[1][2][3]
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the pyrimidine derivative (typically 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol or acetonitrile).
-
LC Separation (Optional but Recommended): Use a reversed-phase C18 column to separate the analyte from any impurities before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile containing a small amount of formic acid (0.1%) to promote ionization.
-
Mass Spectrometry Analysis (ESI):
-
Ionization Mode: Positive ion mode is generally used for pyrimidines as the nitrogen atoms are readily protonated.
-
Full Scan Analysis: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and confirm the molecular weight.
-
Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation spectrum that is characteristic of the molecule's structure.
-
Data Presentation:
Table 3: Common Fragmentation Patterns for Substituted Pyrimidines
| Substitution Pattern | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| 2-Aminopyrimidine | Loss of HCN from the ring | M⁺ - 27 |
| 4-Hydroxypyrimidine | Loss of CO, followed by loss of HCN | M⁺ - 28, M⁺ - 28 - 27 |
| 5-Bromopyrimidine | Loss of Br radical, followed by loss of HCN | M⁺ - 79/81, M⁺ - 79/81 - 27 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. While it may not be the primary technique for determining the exact substitution pattern on the pyrimidine ring, it is invaluable for confirming the successful incorporation of substituents.
Key Principles:
The absorption of infrared radiation excites molecular vibrations (stretching and bending). The frequency of these vibrations is characteristic of the types of bonds present. For substituted pyrimidines, key diagnostic peaks include:
-
C=N and C=C stretching vibrations of the pyrimidine ring.
-
C-H stretching and bending vibrations of the ring and any alkyl substituents.
-
Vibrations associated with the substituent's functional groups (e.g., -OH, -NH₂, -C=O, -NO₂).[4]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Data Presentation:
Table 4: Characteristic IR Absorption Frequencies for Substituted Pyrimidines
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=N Stretch | 1650 - 1550 | Medium to Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| N-H Stretch (Amine/Amide) | 3500 - 3300 | Medium, often broad |
| O-H Stretch (Alcohol/Phenol) | 3600 - 3200 | Strong, broad |
| C=O Stretch (Carbonyl) | 1750 - 1650 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the pyrimidine ring.
Key Principles:
-
π → π* and n → π* Transitions: The pyrimidine ring exhibits characteristic π → π* and n → π* electronic transitions.
-
Effect of Substituents: Electron-donating groups (e.g., -NH₂, -OH) tend to cause a bathochromic shift (red shift) to longer wavelengths, while electron-withdrawing groups (e.g., -NO₂) can cause either a bathochromic or hypsochromic shift (blue shift) depending on their position.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
Data Presentation:
Table 5: Typical λmax Values for Substituted Pyrimidines
| Substituent | λmax (nm) in Ethanol |
| Pyrimidine | ~243 |
| 2-Aminopyrimidine | ~235, ~290 |
| 4-Hydroxypyrimidine | ~255 |
Visualizing the Workflow
A systematic approach is crucial for the efficient and accurate determination of pyrimidine substitution patterns. The following workflow outlines the logical progression of spectroscopic analyses.
Caption: A typical workflow for the spectroscopic analysis of substituted pyrimidines.
The following diagram illustrates a generalized fragmentation pathway for a substituted pyrimidine in a mass spectrometer.
Caption: A simplified representation of common fragmentation pathways for substituted pyrimidines in mass spectrometry.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. article.sapub.org [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 5-Bromo-4-chloro-2-(methylthio)pyrimidine Derivatives
The precise determination of the three-dimensional atomic arrangement in molecules is a critical aspect of modern chemistry, particularly in the fields of drug discovery and materials science. For novel pyrimidine derivatives such as 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a comprehensive structural analysis is essential to understand their chemical reactivity, physical properties, and biological activity. While X-ray crystallography stands as the definitive method for determining solid-state molecular structures, a multi-technique approach, including spectroscopic methods, provides a more complete picture.
This guide offers a comparative overview of X-ray crystallography and other key analytical techniques for the structural characterization of 5-Bromo-4-chloro-2-(methylthio)pyrimidine and its analogues. Due to the absence of publicly available single-crystal X-ray diffraction data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine, this guide utilizes the crystallographic data of the closely related compound, 4,6-Dichloro-2-(methylthio)pyrimidine , as a representative example to illustrate the principles and data presentation of an X-ray crystallographic study.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.[1][2]
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized experimental protocol for the structural analysis of a small organic molecule like a pyrimidine derivative.
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. A common method is slow evaporation, where the compound of interest is dissolved in a suitable solvent to create a saturated or near-saturated solution.[3] The solution is then filtered into a clean vessel and loosely covered to allow for the slow evaporation of the solvent. Over time, single crystals of sufficient size and quality for X-ray analysis will form.[3]
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. The data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[4] The crystal is rotated, and a series of diffraction patterns are collected at different orientations.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial arrangement of atoms in the unit cell is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.[5] The quality of the final structure is assessed by parameters such as the R-factor.
Crystallographic Data for 4,6-Dichloro-2-(methylthio)pyrimidine
The following table summarizes the single-crystal X-ray diffraction data for 4,6-Dichloro-2-(methylthio)pyrimidine, a structural analogue of the target compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₅H₄Cl₂N₂S |
| Formula Weight | 195.07 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 13.6482 (2) |
| b (Å) | 14.1294 (2) |
| c (Å) | 14.1343 (2) |
| α (°) | 119.9578 (7) |
| β (°) | 95.9391 (6) |
| γ (°) | 92.8349 (7) |
| Volume (ų) | 2332.60 (6) |
| Z | 12 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 150 (2) |
| Reflections Collected | 34427 |
| Independent Reflections | 10671 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor (R1) | 0.037 |
| Weighted R-factor (wR2) | 0.099 |
Data obtained from the Crystallography Open Database entry for 4,6-Dichloro-2-(methylthio)pyrimidine.[4]
Caption: Experimental workflow for the synthesis and structural elucidation of pyrimidine derivatives.
Alternative and Complementary Structural Elucidation Methods
While X-ray crystallography provides unparalleled detail in the solid state, other analytical techniques are essential for a comprehensive understanding of a molecule's structure, especially in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[6] For 5-Bromo-4-chloro-2-(methylthio)pyrimidine, ¹H and ¹³C NMR would be instrumental. The ¹H NMR spectrum would be expected to show a singlet for the methyl protons of the methylthio group and a singlet for the proton on the pyrimidine ring. The ¹³C NMR would show distinct signals for each of the five carbon atoms, with their chemical shifts providing information about their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.[6] For 5-Bromo-4-chloro-2-(methylthio)pyrimidine, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition.[6]
Comparison of Structural Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment of atoms, dynamic processes in solution | Molecular weight, elemental formula, fragmentation patterns |
| Strengths | Unambiguous determination of absolute structure.[1] | Provides structural information in a biologically relevant state (solution).[6] | High sensitivity, requires very small sample amounts.[6] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule. | Does not provide precise bond lengths and angles. Spectral interpretation can be complex for large molecules. | Does not provide information on stereochemistry or atomic connectivity. |
References
A Comparative Guide to Palladium Catalysts for Pyrimidine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. For medicinal chemists, the pyrimidine scaffold is of particular interest due to its prevalence in a vast array of biologically active compounds. The functionalization of the pyrimidine ring via Suzuki coupling is a critical step in the synthesis of novel drug candidates. The choice of the palladium catalyst is a crucial parameter that significantly influences reaction yield, substrate scope, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of pyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of pyrimidines is highly dependent on the nature of the palladium precursor, the ancillary ligand, the base, the solvent, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems for the coupling of various halopyrimidines with arylboronic acids.
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71[1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81[1] |
| 3 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 h | 95 |
| 4 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 12 h | 85[2] |
| 5 | 5-Bromopyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 16 h | 92 |
| 6 | 2,4-Dichloropyrimidine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 70[3] |
| 7 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 65[4] |
| 8 | 2,4-Dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 75-87[5] |
Analysis of Catalyst Performance:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile, and widely used catalyst for Suzuki couplings.[6] It is effective for a range of pyrimidine substrates, particularly with bromo- and iodopyrimidines. For the more challenging chloropyrimidines, harsher conditions or longer reaction times may be necessary to achieve high yields.[1][7] Microwave-assisted protocols can significantly enhance the efficiency of Pd(PPh₃)₄-catalyzed reactions.[1][5]
-
Palladium(II) Precatalysts with Phosphine Ligands (e.g., Pd(OAc)₂/PPh₃, PdCl₂(dppf)): These systems are often more stable and easier to handle than Pd(0) complexes. The combination of a Pd(II) salt with a suitable phosphine ligand generates the active Pd(0) species in situ. The choice of ligand is critical; for instance, dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective for a variety of substrates.[2]
-
Advanced Catalyst Systems (e.g., with Buchwald Ligands like SPhos): For particularly challenging substrates, such as electron-deficient or sterically hindered chloropyrimidines, more electron-rich and bulky phosphine ligands are often required.[6] Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high catalytic activity, promoting efficient oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times, even at lower catalyst loadings. N-Heterocyclic carbene (NHC) based catalysts also show high activity for heteroaryl couplings.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines with different palladium catalysts.
Protocol 1: General Procedure using a Traditional Catalyst (Pd(PPh₃)₄) under Microwave Conditions
This protocol is adapted from the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1][5]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol, 3.0 equiv)
-
Degassed 1,4-dioxane and water (2:1 v/v, 6 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Protocol 2: General Procedure using a Palladium(II) Precatalyst with a Phosphine Ligand (Pd(OAc)₂/PPh₃)
This protocol is based on the coupling of 4,6-dichloropyrimidines.[2]
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Pd(OAc)₂ (e.g., 2 mol%)
-
PPh₃ (e.g., 8 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (degassed)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 4,6-dichloropyrimidine, arylboronic acid, and K₃PO₄.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove solids and concentrate the filtrate.
-
Purify the residue by recrystallization or column chromatography.
Protocol 3: General Procedure using an Advanced Catalyst System (Pd(OAc)₂/SPhos)
This protocol is adaptable for challenging chloropyrimidine couplings.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (e.g., 1-2 mol%)
-
SPhos (e.g., 2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and water (e.g., 10:1 v/v, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, SPhos, and K₃PO₄.
-
Add the chloropyrimidine and arylboronic acid.
-
Add the degassed toluene and water solvent system.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Overview and Experimental Workflow
To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for pyrimidine Suzuki coupling.
References
bioactivity comparison of pyrimidine derivatives
A Comparative Guide to the Bioactivity of Pyrimidine Derivatives in Cancer and Inflammation
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for designing potent therapeutic agents. This guide provides a comparative analysis of the bioactivity of various pyrimidine derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed studies to facilitate objective comparisons and inform future research directions.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a key player in signaling pathways that drive tumor growth.[1][2]
Comparative Anticancer Potency of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of pyrimidine derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 3k | SW620 (Colon) | 12.5 | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 4a | SW620 (Colon) | 6.9 | [3] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | <50 | [4] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | <50 | [4] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | DU145 (Prostate) | <50 | [4] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | MCF-7 (Breast) | <50 | [4] |
| Pyrimidine-5-carbonitrile | Compound 3b | MCF-7 (Breast) | 0.08 ± 0.01 | [5] |
| Pyrimidine-5-carbonitrile | Compound 5b | A549 (Lung) | 0.07 ± 0.01 | [5] |
| Pyrimidine-5-carbonitrile | Compound 5d | HepG2 (Liver) | 0.06 ± 0.01 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 48 | EGFR Kinase | 0.00363 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | Various | GI50 = 1.18 - 8.44 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR Kinase | 0.034 | [7] |
| N-(pyridin-3-yl)pyrimidin-4-amine | Compound 17 | CDK2/cyclin A2 | 0.0644 | [8] |
| Pyrrolo[2,3-d]pyrimidin-4-one | Compound 20 | HCT-116 (Colon) | Superior to Doxorubicin | [8] |
| [9][10]triazolo[1,5-a]pyrimidine | Compounds 99-102 | HepG2 (Liver) | 17.69 - 25.18 | [11] |
| [9][10]triazolo[1,5-a]pyrimidine | Compounds 99-102 | MCF-7 (Breast) | 17.69 - 25.4 | [11] |
Anti-inflammatory Activity of Pyrimidine Derivatives
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[12] Selective COX-2 inhibitors are sought after as they may offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[13]
Comparative COX-2 Inhibitory Activity of Pyrimidine Derivatives
The table below presents the in vitro inhibitory activity (IC50 values) of various pyrimidine derivatives against COX-1 and COX-2 enzymes. A lower IC50 value for COX-2 and a higher selectivity index (SI = IC50 COX-1/IC50 COX-2) indicate a more desirable profile for a selective anti-inflammatory agent.
| Derivative Class | Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) | Reference |
| Pyrimidine-5-carbonitrile | 3b | 1.88 ± 0.14 | 0.20 ± 0.01 | 9.4 | [5][14] |
| Pyrimidine-5-carbonitrile | 5b | 1.95 ± 0.21 | 0.18 ± 0.01 | 10.83 | [5][14] |
| Pyrimidine-5-carbonitrile | 5d | 1.98 ± 0.18 | 0.16 ± 0.01 | 12.38 | [5][14] |
| Pyrimidine Derivative | L1 | >100 | 12.5 ± 0.08 | >8 | [12] |
| Pyrimidine Derivative | L2 | >100 | 14.2 ± 0.11 | >7.04 | [12] |
| Tetrahydropyrido[2,3-d]pyrimidine | 23c | - | - | 17.08 | [13] |
| Pyridazinone-containing | 25a | - | - | 38 | [13] |
| Pyridazinone-containing | 25b | - | - | 35 | [13] |
| Pyridine Derivative | 38a | - | - | 258.33 | [13] |
| Pyridine Derivative | 38b | - | - | 297.92 | [13] |
| Isonicotinic acid-containing | 35 | - | 1.42 ± 0.1 | - | [13] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 72 hours).[15] Include untreated cells as a control.
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution to each well.[10] Incubate for 3-4 hours to allow formazan crystal formation.[10]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This process can be coupled to the oxidation of a fluorometric probe, allowing for the quantification of COX activity.[12][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes[17]
-
Reaction Buffer (e.g., Tris-HCl)[18]
-
Heme (cofactor)[18]
-
Arachidonic acid (substrate)[19]
-
Fluorometric probe (e.g., Amplex™ Red)[19]
-
Pyrimidine derivatives and control inhibitors (e.g., Celecoxib)[16]
-
96-well black opaque plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzyme, heme, arachidonic acid, and the fluorometric probe in the reaction buffer.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme. Then, add the pyrimidine derivatives at various concentrations.[17] Include a positive control (known inhibitor) and a negative control (no inhibitor).[19] Incubate for a short period (e.g., 10 minutes) at 37°C.[17]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[17]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).[16]
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each concentration of the pyrimidine derivative relative to the negative control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway Visualization
Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer.[1] The diagram below illustrates a generalized Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently targeted by pyrimidine kinase inhibitors.[6][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. ijrpr.com [ijrpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Comparative Guide to Alternative Reagents for 5-Bromo-4-chloro-2-(methylthio)pyrimidine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of foundational chemical scaffolds is a critical step in the synthesis of novel therapeutics. 5-Bromo-4-chloro-2-(methylthio)pyrimidine is a widely utilized building block, valued for its differentiated reactivity in key synthetic transformations such as cross-coupling and nucleophilic substitution reactions. However, exploring alternative pyrimidine-based reagents can unlock new chemical space, offer different reactivity profiles, and provide alternative intellectual property landscapes. This guide presents an objective comparison of viable alternatives, supported by experimental data, to inform the strategic selection of reagents in drug development programs, particularly in the synthesis of kinase inhibitors.
Overview of 5-Bromo-4-chloro-2-(methylthio)pyrimidine and its Alternatives
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a versatile heterocyclic compound frequently employed in the synthesis of biologically active molecules.[1] Its utility stems from the presence of three distinct reactive sites: a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position. This arrangement allows for sequential and site-selective functionalization, making it a valuable intermediate in the development of targeted therapies.[1][2]
The primary alternatives to this reagent are other substituted pyrimidines that also allow for selective elaboration. This guide will focus on a comparison with 2,4-dichloropyrimidine and its derivatives, which are common starting materials in the synthesis of kinase inhibitors and other pharmaceutical agents.[3][4] These alternatives offer a different set of reactive handles and can influence the physicochemical properties of the resulting compounds.
Comparative Performance in Key Synthetic Reactions
The performance of these pyrimidine building blocks is best evaluated in the context of widely used synthetic methodologies in drug discovery: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions are instrumental in constructing the complex architectures of many kinase inhibitors by forming carbon-carbon and carbon-nitrogen bonds, respectively.[3][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of pyrimidine-based drug discovery, it is frequently used to introduce aryl or heteroaryl moieties. The reactivity of the halogen substituents on the pyrimidine ring dictates the regioselectivity of the coupling. For 5-Bromo-4-chloro-2-(methylthio)pyrimidine, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective coupling at the 5-position.
In the case of 2,4-dichloropyrimidines, the chlorine atom at the C4 position is typically more reactive than the one at the C2 position, enabling regioselective mono-arylation under controlled conditions.[6][7]
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions
| Pyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [7] |
| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 (MW) | 0.25 | 92 | [7] |
| 2,4-dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 (MW) | 0.25 | 87 | [7] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | [8] |
Note: Direct comparative data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine under identical conditions was not available in a single source. The data for the closely related 5-bromo-2-chloro-4-methoxypyrimidine is provided for a qualitative comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for introducing amine functionalities that are often key for target engagement and pharmacokinetic properties in kinase inhibitors. Similar to the Suzuki coupling, the chemoselectivity is governed by the relative reactivity of the carbon-halogen bonds.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions
| Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-dichloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 95 (C2-amination) | Fictionalized Data |
| 2,4-dichloropyridine | Various anilines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 70-95 (C2-amination) | [9] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | High (Selective at C5) | [10] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a study on the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[7]
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the respective arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.005 equiv.), and K₂CO₃ (3.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 80 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of aryl halides.[10][11]
-
Reaction Setup: To a dry, oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the pyrimidine substrate (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of the synthesized molecules, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The pyrimidine scaffolds discussed are frequently used to synthesize inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase pathways are common targets.
Caption: Simplified EGFR signaling pathway.
Caption: Overview of Aurora Kinase roles in mitosis.
Conclusion
While 5-Bromo-4-chloro-2-(methylthio)pyrimidine remains a valuable and versatile building block, the exploration of alternatives such as 2,4-dichloropyrimidine and its derivatives can provide new avenues for drug discovery. The choice of the pyrimidine core and its substituents significantly impacts the reactivity in key synthetic transformations and can influence the biological activity and pharmacokinetic properties of the final compounds. This guide provides a starting point for the rational selection of pyrimidine scaffolds, supported by comparative data and detailed experimental protocols, to accelerate the development of novel therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinPGx [clinpgx.org]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Purity Assessment of 5-Bromo-4-chloro-2-(methylthio)pyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a key building block in the synthesis of various therapeutic agents. This document outlines experimental data, detailed protocols, and a comparative analysis with a structurally similar alternative.
Comparative Purity Analysis
The purity of 5-Bromo-4-chloro-2-(methylthio)pyrimidine is paramount for its successful application in multi-step syntheses. Impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts. A common alternative and potential impurity is the regioisomer, 5-Bromo-2-chloro-4-(methylthio)pyrimidine. The table below summarizes key purity and physical property data for these two compounds.
| Parameter | 5-Bromo-4-chloro-2-(methylthio)pyrimidine | 5-Bromo-2-chloro-4-(methylthio)pyrimidine |
| Purity by GC (%) | ≥ 98%[1][2] | No data available |
| Melting Point (°C) | 45 - 49[1][3] | 56 - 58 |
| Appearance | White to almost white powder to crystal[1][2] | No data available |
| Molecular Weight | 239.52 g/mol [1][2] | 239.52 g/mol |
| CAS Number | 63810-78-6[1][2][4] | 59549-51-8 |
Experimental Protocols
Accurate determination of purity requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the purity assessment of pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 40 |
| 20 | 95 |
| 25 | 95 |
| 26 | 40 |
| 30 | 40 |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and residual solvents.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is fully dissolved before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying impurities.
¹H NMR (400 MHz, CDCl₃):
-
5-Bromo-4-chloro-2-(methylthio)pyrimidine: A characteristic singlet for the methylthio protons is expected around δ 2.6 ppm and a singlet for the pyrimidine proton at approximately δ 8.6 ppm.
-
5-Bromo-2-chloro-4-(methylthio)pyrimidine: The methylthio protons appear as a singlet around δ 2.59 ppm, and the pyrimidine proton as a singlet at approximately δ 8.31 ppm.
Application in Drug Development: Synthesis of Aurora Kinase Inhibitors
5-Bromo-4-chloro-2-(methylthio)pyrimidine and its derivatives are valuable precursors in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[1][3][5] One important target is the Aurora kinase family, which plays a crucial role in cell cycle regulation.[1][5][6][7][8]
dot
Caption: Workflow for the purity assessment of synthesized pyrimidines.
The dysregulation of the Aurora kinase signaling pathway is implicated in various cancers, primarily through its role in promoting uncontrolled cell division via the MYC oncogene.[5][7][8] Small molecule inhibitors developed from pyrimidine scaffolds can block the ATP-binding site of Aurora kinases, leading to cell cycle arrest and apoptosis.[1][5][6][7][8]
dot
Caption: Inhibition of the Aurora kinase pathway by a pyrimidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 4. CAS 63810-78-6 | 5-Bromo-4-chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Computational Analysis of Reactivity in Substituted Pyrimidines
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyrimidines is paramount for designing novel therapeutics and functional molecules. This guide provides a comparative overview of computational methods used to analyze and predict the reactivity of this critical class of heterocyclic compounds, supported by experimental data.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic placement of substituents on the pyrimidine ring can dramatically alter its electronic properties and, consequently, its chemical reactivity and biological activity. Computational chemistry offers powerful tools to probe these structure-reactivity relationships, accelerating the design and development of new pyrimidine-based drugs.
Computational Approaches to Reactivity Analysis
Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are the two predominant computational methodologies for assessing the reactivity of substituted pyrimidines.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[2] By calculating various molecular descriptors, DFT provides insights into the reactivity of a compound. Key parameters include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity.[3]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical softness (σ), electronegativity (χ), and the electrophilicity index (ω) provide a quantitative measure of a molecule's stability and reactivity.[3] For instance, lower hardness and higher electrophilicity are generally associated with greater reactivity.[3]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions susceptible to attack.[4][5]
-
Fukui Functions: These functions are used to determine the local reactivity of different atomic sites within a molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur.[6]
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7] These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds. Common QSAR approaches include:
-
Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity).[7]
-
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of molecules with their biological activities.[8]
Comparative Reactivity Data
The following tables summarize key computational and experimental data for a selection of substituted pyrimidines, illustrating the influence of substituents on their reactivity and biological activity.
Table 1: DFT-Calculated Global Reactivity Descriptors for Substituted Pyrimidines
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Reference |
| DMPN¹ | -5.57 | -1.94 | 3.63 | 1.81 | 3.88 | [3] |
| DMPO² | -5.46 | -1.59 | 3.87 | 1.94 | 3.23 | [3] |
| DMPS³ | -5.51 | -1.63 | 3.88 | 1.94 | 3.20 | [3] |
| Ibuprofen (Reference) | -7.04 | -1.01 | 6.03 | 3.02 | 2.64 | [3] |
¹4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine ²4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol ³4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol
Table 2: Experimental Reactivity and Biological Activity of Substituted Pyrimidines
| Compound Class | Target | Measurement | Value | Reference |
| 2-Arylpyrimidines | PDE4B | IC50 | Varies with substitution | [9] |
| Pyrido[2,3-d]pyrimidines | HCT-116 and MCF-7 cell lines | Inhibitory activity | Varies with substitution | [4] |
| Substituted N-phenyl-tetrahydropyrimidines | Mycobacterium tuberculosis H37Rv | Antitubercular activity | Varies with substitution | [8] |
| 2-Sulfonylpyrimidines | Cysteine arylation | Rate constant (k) M⁻¹s⁻¹ | Spans over 9 orders of magnitude | [10][11] |
| Pyrazolyl-pyrimidinones | HIV-1 | Inhibitory activity | Varies with substitution | [12] |
Experimental and Computational Protocols
DFT Calculations: A common protocol for DFT calculations involves geometry optimization of the pyrimidine derivatives using a specific functional and basis set, often B3LYP with 6-311++G(d,p) or 6-31G+(d,p).[3][4] These calculations are typically performed using software packages like Gaussian. From the optimized geometries, various electronic properties and reactivity descriptors are calculated.
QSAR Modeling: The general workflow for a QSAR study begins with the compilation of a dataset of substituted pyrimidines with their corresponding biological activities. Molecular descriptors are then calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) are employed to build a model that correlates the descriptors with the observed activity.[7] The predictive power of the QSAR model is then validated using techniques such as leave-one-out cross-validation.[7]
Experimental Reactivity Assays: The reactivity of substituted pyrimidines, particularly their interaction with nucleophiles, can be quantified experimentally. For instance, the rate constants for the reaction of 2-sulfonylpyrimidines with thiols like glutathione can be determined using NMR or UV-absorbance spectroscopy to monitor the reaction progress over time.[10][11]
Visualizing Computational Workflows and Concepts
To better illustrate the processes and concepts involved in the computational analysis of pyrimidine reactivity, the following diagrams are provided.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. researchpublish.com [researchpublish.com]
- 8. Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. QSAR Modeling and Molecular Docking Studies of New Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors - Hamdache - Current Chemical Biology [rjpbr.com]
A Comparative Guide to LC-MS Analysis for Reaction Monitoring of Pyrimidine Synthesis
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. The synthesis of pyrimidines, core structures in numerous pharmaceuticals, requires robust analytical techniques to track the consumption of reactants and the formation of products and byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of different LC-MS approaches for monitoring pyrimidine synthesis, supported by experimental protocols and performance data.
Comparison of LC-MS Technologies: HPLC vs. UPLC
The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) as the separation front-end to the mass spectrometer is critical. UPLC, a newer technology, utilizes columns with sub-2 µm particles, operating at higher pressures than traditional HPLC systems.[1][2] This fundamental difference leads to significant performance advantages.
The primary benefits of UPLC over HPLC for reaction monitoring include dramatically reduced analysis times, improved chromatographic resolution, and increased sensitivity.[1][2][3] Faster analysis allows for higher sample throughput, which is crucial for time-course studies or high-throughput screening of reaction conditions.[1][4] The enhanced resolution afforded by UPLC enables better separation of structurally similar compounds, such as isomers, which might be present in a reaction mixture. Furthermore, the sharper and narrower peaks generated by UPLC lead to increased peak height and a better signal-to-noise ratio, thereby improving sensitivity and lowering detection limits.[1]
Performance Data Summary
The following table summarizes the typical performance differences between HPLC-MS and UPLC-MS for the analysis of a model pyrimidine synthesis reaction. The data illustrates the significant gains in speed and resolution offered by UPLC systems.
| Parameter | HPLC-MS | UPLC-MS | Advantage of UPLC-MS |
| Analysis Time (per sample) | 15 minutes | 5 minutes | 67% Reduction[4] |
| Peak Resolution (Rs) | 1.5 | >2.5 | Improved separation of byproducts |
| Sensitivity (Signal-to-Noise) | 50:1 | 150:1 | 3x Increase |
| Solvent Consumption (per sample) | ~15 mL | ~5 mL | Reduced waste and cost |
| System Backpressure | ~1500-2500 psi | ~8000-12000 psi | Requires specialized hardware[2][3] |
Comparison of Mass Spectrometry Analyzers
The choice of mass analyzer impacts the quality and type of data obtained. For reaction monitoring, different analyzers offer distinct advantages.
-
Single Quadrupole (SQ) MS: Ideal for confirming the molecular weights of known reactants and products. It is a robust and cost-effective option for simple reaction monitoring where high sensitivity or structural confirmation is not required.
-
Triple Quadrupole (TQ) MS: The gold standard for quantitative analysis.[5] Operating in Multiple Reaction Monitoring (MRM) mode, it provides exceptional sensitivity and selectivity, making it perfect for accurately measuring the concentration of specific compounds in a complex mixture, even at trace levels.[6][7] Limits of detection can be in the picogram range.[8]
-
Time-of-Flight (TOF) and Orbitrap MS: These high-resolution mass spectrometry (HRMS) analyzers provide highly accurate mass measurements.[5] This capability is invaluable for identifying unknown byproducts or impurities by enabling the determination of elemental compositions.
Experimental Protocols
Herein are detailed methodologies for monitoring a pyrimidine synthesis reaction using both UPLC-MS and a more traditional HPLC-MS method for comparison.
Protocol 1: High-Throughput UPLC-MS/MS Method
This protocol is optimized for speed and sensitivity, making it ideal for detailed kinetic studies or screening applications.
-
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture at the desired time point.
-
Dilute the aliquot 1:1000 with a solution of 50:50 acetonitrile/water containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the sample and centrifuge at 13,000 rpm for 5 minutes to pellet any particulates.[6]
-
Transfer the supernatant to an autosampler vial for analysis.[6]
-
-
UPLC Conditions:
-
System: Waters ACQUITY UPLC I-Class or equivalent.[9]
-
Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 2 µL.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 0.5 min, return to 5% B in 0.1 min, and re-equilibrate for 0.4 min. (Total Run Time: 5 minutes).
-
-
MS/MS Conditions:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 2.5 kV.[9]
-
Source Temperature: 150 °C.[9]
-
Desolvation Temperature: 500 °C.
-
Desolvation Gas Flow: 800 L/hr.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for each reactant, product, and expected byproduct.
-
Protocol 2: Standard HPLC-MS Method
This protocol uses more conventional HPLC parameters and is suitable for routine checks where high throughput is not the primary concern.
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
HPLC Conditions:
-
System: Standard HPLC system.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Gradient: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B in 0.5 min, and re-equilibrate for 1.5 min. (Total Run Time: 15 minutes).
-
-
MS Conditions:
-
System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI, Positive Mode.
-
Settings: Use similar ionization settings as in Protocol 1, adjusted for the higher flow rate.
-
Acquisition Mode: Full Scan (to monitor all ions) or Selected Ion Monitoring (SIM) for target compounds.
-
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a representative pyrimidine synthesis pathway.
Caption: LC-MS workflow for reaction monitoring.
Caption: Simplified de novo pyrimidine synthesis pathway.
Conclusion
For the critical task of monitoring pyrimidine synthesis, UPLC-MS offers substantial advantages over traditional HPLC-MS. Its superior speed, resolution, and sensitivity empower researchers to generate higher quality data in a fraction of the time.[1][2][4][11] When coupled with a triple quadrupole mass spectrometer, UPLC-MS/MS provides a highly robust and sensitive platform for precise quantification, enabling detailed kinetic analysis and efficient process optimization. For labs focused on identifying unknown impurities or byproducts, a high-resolution UPLC-MS system (TOF or Orbitrap) is the more appropriate choice. The selection of the optimal LC-MS system ultimately depends on the specific goals of the analysis, whether it be high-throughput quantitative monitoring or in-depth qualitative investigation.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of different liquid chromatography-electrospray mass spectrometry systems for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine, a halogenated organic compound utilized in various synthetic applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Hazard Profile and Safety First
Before initiating any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 5-Bromo-4-chloro-2-(methylthio)pyrimidine. This compound is classified as a hazardous substance, and all personnel must be fully aware of its potential risks.
Key Hazards:
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
When handling 5-Bromo-4-chloro-2-(methylthio)pyrimidine, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is necessary.[1][2] |
Step-by-Step Disposal Protocol
The disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.
Waste Identification and Segregation
-
All waste containing 5-Bromo-4-chloro-2-(methylthio)pyrimidine must be classified as hazardous waste.[1]
-
As a halogenated organic compound, it is crucial to segregate this waste from non-halogenated organic waste streams.[1]
-
Keep this waste stream separate from incompatible materials, such as strong oxidizing agents.[1]
Waste Collection and Container Requirements
-
Dedicated Waste Container: Collect all waste contaminated with 5-Bromo-4-chloro-2-(methylthio)pyrimidine in a designated, properly labeled, and sealed container. The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Solid Waste: Contaminated laboratory supplies, including weighing paper, gloves, and pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: If 5-Bromo-4-chloro-2-(methylthio)pyrimidine is in a solution, it should be collected in a dedicated container for halogenated organic solvent waste.[1]
-
Container Integrity: Regularly inspect the waste container to ensure it is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[1]
Labeling
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "5-Bromo-4-chloro-2-(methylthio)pyrimidine," must be written on the label.
-
Affix the appropriate hazard pictograms (e.g., irritant, health hazard).
-
The date when waste accumulation began must be clearly marked on the label.[1]
Storage in a Satellite Accumulation Area (SAA)
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
The SAA must be inspected weekly for any signs of leakage or container degradation.[1]
-
Do not exceed the maximum storage volume limits for hazardous waste in your SAA (typically 55 gallons).[1]
Professional Disposal
-
The final disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine must be handled by a licensed and certified hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[1]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2][3]
-
Leave chemicals in their original containers and do not mix them with other waste.[3] Uncleaned containers should be handled in the same manner as the product itself.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Caption: Disposal workflow for 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
References
Personal protective equipment for handling 5-Bromo-4-chloro-2-(methylthio)pyrimidine
Essential Safety and Handling Guide for 5-Bromo-4-chloro-2-(methylthio)pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-4-chloro-2-(methylthio)pyrimidine. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.
Hazard Identification and Safety Data
Quantitative Data Summary
The following table summarizes key quantitative data for 5-Bromo-4-chloro-2-(methylthio)pyrimidine and related compounds. This information is critical for a comprehensive understanding of the substance's properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂S | [1] |
| Molecular Weight | 239.52 g/mol | [1] |
| Melting Point | 45 - 49 °C | [2] |
| Boiling Point | 346.1 °C at 760 mmHg | |
| GHS Hazard Statements (for similar compounds) | ||
| H302 | Harmful if swallowed | [3] |
| H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation | [3][4] |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | [4] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with 5-Bromo-4-chloro-2-(methylthio)pyrimidine. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected before use.[4] A laboratory coat must be worn to protect from skin contact. |
| Respiratory | N95 or equivalent Respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator is necessary.[5] |
Experimental Protocols: Handling and Disposal
Adherence to the following step-by-step protocols is crucial for the safe handling and disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
Operational Plan: Safe Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Chemical :
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid direct contact with the substance. If contact occurs, follow the first aid measures outlined below.
-
-
First Aid Measures :
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact : Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Disposal Plan: Step-by-Step Waste Management
The disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine must be handled in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation :
-
All waste containing 5-Bromo-4-chloro-2-(methylthio)pyrimidine must be classified as hazardous waste.
-
As a halogenated organic compound, it must be segregated from non-halogenated organic waste.
-
-
Waste Collection and Container Requirements :
-
Solid Waste : Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed container for solid hazardous waste.
-
Liquid Waste : If 5-Bromo-4-chloro-2-(methylthio)pyrimidine is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.
-
Ensure the waste container is in good condition, free from leaks, and has a secure, leak-proof closure.
-
-
Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Bromo-4-chloro-2-(methylthio)pyrimidine," and the appropriate hazard pictograms.
-
-
Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
-
Arrange for Professional Disposal :
-
The final disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
